molecular formula C10H10N2O2 B1321482 2-Amino-3-(2-cyanophenyl)propanoic acid CAS No. 263396-40-3

2-Amino-3-(2-cyanophenyl)propanoic acid

Katalognummer: B1321482
CAS-Nummer: 263396-40-3
Molekulargewicht: 190.2 g/mol
InChI-Schlüssel: OCDHPLVCNWBKJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-(2-cyanophenyl)propanoic acid is a non-natural, chiral amino acid derivative of interest in medicinal chemistry and pharmaceutical research. The compound features a cyanophenyl moiety, a key functional group that serves as a versatile chemical handle for further synthetic modifications, such as conversion to carboxylic acid, amide, or tetrazole groups, making it a valuable building block for the creation of diverse compound libraries . It is offered as a high-purity solid, with its hydrochloride salt form (CAS 80877-15-2) available at 97% purity . While specific biological data for this exact molecule is limited in public sources, structural analogs featuring a cyanophenylpropanoic acid core have been investigated as potent and selective antagonists for prostaglandin EP3 receptors, highlighting the potential of this chemotype in developing tools for physiological studies . As a non-proteinogenic amino acid, it is primarily For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Researchers are advised to handle this compound using appropriate laboratory safety procedures.

Eigenschaften

IUPAC Name

2-amino-3-(2-cyanophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDHPLVCNWBKJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619173
Record name 2-Cyanophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263396-40-3
Record name 2-Cyanophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-(2-cyanophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Spectroscopic Interest and Therapeutic Potential

2-Amino-3-(2-cyanophenyl)propanoic acid, also known as ortho-cyanophenylalanine, is a non-natural, aromatic amino acid that has garnered significant interest within the scientific community. As a structural analog of the natural amino acid phenylalanine, it serves as a valuable tool in biochemical and pharmaceutical research. Its unique feature, a nitrile group at the ortho position of the phenyl ring, imparts distinct physicochemical properties that make it a powerful spectroscopic probe for elucidating protein structure and dynamics.[1] Furthermore, its classification as a tryptophan analog suggests its potential role in modulating enzymatic pathways, such as the kynurenine pathway, which is of considerable interest in the development of therapeutics for oncology and neurodegenerative diseases.[2][3]

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-3-(2-cyanophenyl)propanoic acid, intended for researchers, scientists, and drug development professionals. We will delve into its structural and chemical identity, explore its key physicochemical parameters, and outline detailed experimental protocols for their determination. The guide will also touch upon the broader context of its applications, particularly its use as a spectroscopic reporter and its potential as an enzyme inhibitor.

I. Chemical Identity and Structural Characteristics

The foundational step in understanding any molecule is to establish its precise chemical identity. 2-Amino-3-(2-cyanophenyl)propanoic acid is a derivative of alanine, with a 2-cyanobenzyl substituent at the β-carbon.

Identifier Value Source
IUPAC Name (2S)-2-amino-3-(2-cyanophenyl)propanoic acidPubChem[4]
Synonyms L-2-Cyanophenylalanine, o-Cyano-L-phenylalanine, H-Phe(2-CN)-OHChem-Impex[1]
CAS Number 263396-42-5 (L-isomer); 263396-40-3 (racemic)PubChem[4], Crysdot
Molecular Formula C₁₀H₁₀N₂O₂Chem-Impex[1]
Molecular Weight 190.20 g/mol Chem-Impex[1]
Canonical SMILES C1=CC=C(C(=C1)CN)C#NPubChem[4]
InChI Key OCDHPLVCNWBKJN-VIFPVBQESA-NPubChem[4]

II. Core Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a molecule are paramount in determining its behavior in biological and chemical systems. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical considerations in drug development. While experimental data for the ortho-isomer is limited, we can draw comparisons with its meta and para isomers to provide a broader understanding.

Property 2-Amino-3-(2-cyanophenyl)propanoic acid (ortho) 3-cyanophenyl isomer (meta) 4-cyanophenyl isomer (para)
Melting Point 335 °C (decomposes)[1]Not explicitly foundNot reported[2]
Boiling Point 375.7°C at 760 mmHg (Predicted)Not availableNot available
Water Solubility Soluble[1]Not explicitly found~100 g/L (estimated)[2]
pKa (predicted) ~2 (carboxyl), ~9 (amino)~2 (carboxyl), ~9 (amino)~2 (carboxyl), ~9 (amino)
LogP (predicted) -1.7[4]-1.8[5]-1.4[6]

Note: The pKa values are estimations based on typical amino acid structures and have not been experimentally determined for this specific molecule.

III. Spectroscopic Profile: A Unique Fingerprint

The nitrile group of 2-Amino-3-(2-cyanophenyl)propanoic acid provides a unique spectroscopic handle that is largely absent in natural biological systems. This allows for its use as a specific probe to study molecular environments with minimal background interference.

A. UV-Visible Absorption and Fluorescence Spectroscopy

The photophysical properties of 2-Amino-3-(2-cyanophenyl)propanoic acid are particularly noteworthy. The ortho and meta isomers have molar absorptivities and spectral features in their absorbance and emission profiles that are comparable to the more commonly studied para-cyanophenylalanine.[7] This interchangeability allows for flexibility in experimental design.

The fluorescence quantum yields of these cyanophenylalanine derivatives are on a similar scale to naturally fluorescent amino acids like tyrosine and tryptophan, making them effective intrinsic probes.[7] A key advantage is that their spectroscopic properties are sensitive to the local solvent environment, with changes in fluorescence emission intensity reflecting alterations in hydrogen bonding and hydration.[7]

B. Infrared (IR) Spectroscopy

The nitrile (C≡N) stretching vibration of cyanophenylalanine derivatives provides a distinct peak in the infrared spectrum, typically in a region with minimal overlap from other protein vibrational bands.[8] This makes it an excellent probe for studying local environments within proteins. The frequency of the C≡N stretch is sensitive to the local electric field, hydrogen bonding, and solvent polarity. For instance, the nitrile stretch of para-cyanophenylalanine is observed around 2233 cm⁻¹ in an aqueous environment.[8]

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental techniques for confirming the structure of 2-Amino-3-(2-cyanophenyl)propanoic acid. The aromatic protons will exhibit a complex splitting pattern due to their ortho, meta, and para relationships to the cyano and alaninyl substituents. The α- and β-protons of the amino acid backbone will also show characteristic chemical shifts and couplings.

D. Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of 2-Amino-3-(2-cyanophenyl)propanoic acid. Electrospray ionization (ESI) would be a suitable method, likely showing a prominent protonated molecular ion [M+H]⁺ at m/z 191.21. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, including the loss of water, formic acid, and cleavage of the side chain.

IV. Biological Context and Potential Applications

A. Tryptophan Analog and Potential IDO1 Inhibitor

2-Amino-3-(2-cyanophenyl)propanoic acid's structural similarity to tryptophan suggests it may interact with enzymes involved in tryptophan metabolism. A key enzyme in this pathway is Indoleamine 2,3-dioxygenase 1 (IDO1), which is a significant target in cancer immunotherapy.[3] IDO1 is overexpressed in many tumors and contributes to an immunosuppressive microenvironment by depleting tryptophan and producing kynurenine metabolites.[3] While direct inhibitory activity of the ortho-isomer on IDO1 has not been extensively reported, related structures containing a cyanopyridine scaffold have shown promise as IDO1 inhibitors.[9] This suggests that 2-Amino-3-(2-cyanophenyl)propanoic acid could be a valuable lead compound for the design of novel IDO1 inhibitors.

Signaling Pathway: IDO1 in the Kynurenine Pathway

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Substrate Kynurenine Kynurenine IDO1->Kynurenine Catalysis Immunosuppression Immunosuppression Kynurenine->Immunosuppression Leads to TargetMolecule 2-Amino-3-(2-cyanophenyl)propanoic acid TargetMolecule->IDO1 Potential Inhibition

Caption: Potential inhibition of the IDO1 enzyme by 2-Amino-3-(2-cyanophenyl)propanoic acid.

B. Spectroscopic Probe in Protein Science

The unique spectroscopic properties of 2-Amino-3-(2-cyanophenyl)propanoic acid make it a powerful tool for investigating protein structure and function. It can be incorporated into peptides and proteins, and its fluorescence and vibrational signals can be used to monitor:

  • Protein folding and conformational changes: Changes in the local environment of the cyanophenylalanine residue during folding will be reflected in its spectroscopic signals.[7]

  • Ligand binding: The binding of a ligand to a protein can alter the environment of a nearby cyanophenylalanine probe.

  • Protein-protein interactions: The formation of a protein complex can be monitored by observing changes in the spectroscopic properties of a cyanophenylalanine residue at the interface.[1]

V. Experimental Protocols

The following section outlines standardized methodologies for the synthesis and characterization of 2-Amino-3-(2-cyanophenyl)propanoic acid.

A. Synthesis of 2-Amino-3-(2-cyanophenyl)propanoic acid

A general approach for the synthesis of cyanophenylalanine analogs involves the alkylation of a protected glycine equivalent with a corresponding cyanobenzyl halide, followed by deprotection. A plausible synthetic route is outlined below.

Workflow: Synthesis of 2-Amino-3-(2-cyanophenyl)propanoic acid

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Start1 Diethyl Acetamidomalonate Alkylation 1. Alkylation (Base, e.g., NaOEt) Start1->Alkylation Start2 2-Cyanobenzyl Bromide Start2->Alkylation Hydrolysis 2. Acid or Base Hydrolysis and Decarboxylation Alkylation->Hydrolysis Product 2-Amino-3-(2-cyanophenyl)propanoic acid Hydrolysis->Product

Caption: A general synthetic workflow for 2-Amino-3-(2-cyanophenyl)propanoic acid.

Step-by-Step Methodology:

  • Alkylation:

    • To a solution of sodium ethoxide in ethanol, add diethyl acetamidomalonate and stir until dissolved.

    • Add 2-cyanobenzyl bromide dropwise and reflux the mixture.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction, filter any salts, and concentrate the filtrate under reduced pressure.

  • Hydrolysis and Decarboxylation:

    • The crude product from the previous step is refluxed with a strong acid (e.g., HCl) or base (e.g., NaOH).

    • This step hydrolyzes the ester and amide groups and decarboxylates the malonic ester derivative.

    • After cooling, the pH is adjusted to the isoelectric point of the amino acid to precipitate the product.

  • Purification:

    • The crude amino acid is collected by filtration and can be further purified by recrystallization from an appropriate solvent system (e.g., water/ethanol).

B. Determination of Physicochemical Properties

1. Melting Point Determination:

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small amount of the dried, crystalline sample is packed into a capillary tube.

    • The tube is placed in the melting point apparatus.

    • The temperature is increased at a slow, controlled rate.

    • The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded. For compounds that decompose, the decomposition temperature is noted.

2. Solubility Determination:

  • Apparatus: Scintillation vials, shaker, UV-Vis spectrophotometer.

  • Procedure:

    • An excess amount of the solid amino acid is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

    • The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

    • The suspension is filtered or centrifuged to remove undissolved solid.

    • The concentration of the amino acid in the supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry, by measuring the absorbance at its λmax.

3. pKa Determination by Potentiometric Titration:

  • Apparatus: pH meter with a combination electrode, burette, magnetic stirrer.

  • Procedure:

    • A known amount of the amino acid is dissolved in a known volume of deionized water.

    • The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 1.5).

    • The solution is then titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is recorded after each incremental addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is plotted.

    • The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve). The first pKa (pKa₁) corresponds to the carboxyl group, and the second pKa (pKa₂) corresponds to the amino group.

VI. Conclusion

2-Amino-3-(2-cyanophenyl)propanoic acid is a molecule with significant potential in both fundamental and applied scientific research. Its unique physicochemical properties, particularly its spectroscopic characteristics, make it an invaluable tool for probing the intricacies of protein structure and function. While a comprehensive experimental dataset for all its properties is still emerging, the available information, coupled with comparisons to its isomers, provides a solid foundation for its application. As research into the modulation of the kynurenine pathway continues to expand, the potential of 2-Amino-3-(2-cyanophenyl)propanoic acid and its derivatives as therapeutic agents warrants further investigation. This guide serves as a foundational resource for scientists and researchers looking to harness the capabilities of this intriguing non-natural amino acid.

References

  • Armstrong, G., et al. (2020). Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes. ChemBioChem, 21(19), 2769-2773. Available at: [Link]

  • American Chemical Society. (2023). p-Cyano-L-phenylalanine. Available at: [Link]

  • Gai, F., et al. (2010). Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine. The Journal of Physical Chemistry B, 114(5), 1804-1809. Available at: [Link]

  • Tucker, M. J., et al. (2016). Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives. Physical Chemistry Chemical Physics, 18(30), 20750-20757. Available at: [Link]

  • Getahun, Z., et al. (2003). Investigation of an unnatural amino acid for use as a resonance Raman probe: Detection limits, solvent and temperature dependence of the νC≡N band of 4-cyanophenylalanine. Journal of Raman Spectroscopy, 34(11), 856-862. Available at: [Link]

  • PubChem. (n.d.). (L)-4-Cyanophenylalanine. Retrieved January 26, 2026, from [Link]

  • Crysdot LLC. (n.d.). 2-Amino-3-(2-cyanophenyl)propanoic acid. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). L-2-Cyanophenylalanine. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 3-Cyanophenylalanine. Retrieved January 26, 2026, from [Link]

  • Li, Y., et al. (2019). Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors through virtual screening and preliminary hit optimisation. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 137-150. Available at: [Link]

  • Gai, F., et al. (2012). Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics. Chemphyschem, 13(10), 2531-2535. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-3-(3-cyano-phenyl)-propionic acid. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 4-cyanophenylalanine.
  • Thielges, M. C., et al. (2017). Evaluation of p-(13C,15N-Cyano)phenylalanine as an Extended Time Scale 2D IR Probe of Proteins. Analytical Chemistry, 89(11), 5896-5902. Available at: [Link]

  • CP Lab Safety. (n.d.). L-2-Cyanophenylalanine, min 95%, 1 gram. Retrieved January 26, 2026, from [Link]

  • Raleigh, D. P., et al. (2011). Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation. Chembiochem, 12(10), 1541-1545. Available at: [Link]

  • Mondal, S., & Manna, S. (2021). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. RSC Medicinal Chemistry, 12(6), 848-866. Available at: [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams.
  • Patsnap. (2024). What are IDO1 inhibitors and how do they work?. Retrieved January 26, 2026, from [Link]

  • Carvalho, B. G., et al. (2013). Phenylalanine ab initio Models for the Simulation of Skin Natural Moisturizing Factor. Journal of Biomolecular Structure and Dynamics, 31(10), 1125-1135. Available at: [Link]

  • Thaker, S., & Klibanov, A. M. (2013). The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells. PLoS ONE, 8(5), e63438. Available at: [Link]

  • Biological Magnetic Resonance Bank. (n.d.). L-Phenylalanine at BMRB. Retrieved January 26, 2026, from [Link]

  • Bas, M., et al. (2021). Effects of Various Phytochemicals on Indoleamine 2,3-Dioxygenase 1 Activity: Galanal Is a Novel, Competitive Inhibitor of the Enzyme. Molecules, 26(16), 4989. Available at: [Link]

Sources

A Guide to 2-Amino-3-(2-cyanophenyl)propanoic Acid and its Isomers in Scientific Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery and biochemical research, the use of non-canonical amino acids has opened new avenues for designing novel therapeutics and probing biological systems. Among these, cyanophenylalanine derivatives have emerged as versatile tools. This guide focuses on 2-Amino-3-(2-cyanophenyl)propanoic acid , an ortho-substituted cyanophenylalanine, providing a comprehensive overview of its synonyms, properties, synthesis, and applications, with comparative insights into its meta and para isomers. This document serves as a technical resource for scientists leveraging this unique amino acid in their research endeavors.

Nomenclature and Identification: A Multiplicity of Synonyms

Navigating the scientific literature requires a firm grasp of the various synonyms and identifiers for 2-Amino-3-(2-cyanophenyl)propanoic acid. The position of the cyano group on the phenyl ring is critical and dictates the specific properties and applications of the molecule.

The primary focus of this guide is the ortho isomer:

  • Systematic IUPAC Name : (2S)-2-amino-3-(2-cyanophenyl)propanoic acid[1]

  • Common Name : L-2-Cyanophenylalanine[1][2]

  • Abbreviation : H-Phe(2-CN)-OH[1]

  • CAS Number : 263396-42-5[1]

It is crucial to distinguish the ortho isomer from its positional isomers, which have distinct properties and are often studied in parallel:

  • meta isomer : 2-Amino-3-(3-cyanophenyl)propanoic acid

    • Synonyms : 3-cyano-DL-phenylalanine, DL-3-Cyanophenylalanine[3]

    • CAS Number : 63999-80-4[3]

  • para isomer : 2-Amino-3-(4-cyanophenyl)propanoic acid

    • Synonyms : p-Cyano-L-phenylalanine (pCNPhe)[4]

    • CAS Number : 167479-78-9[4]

A summary of these key identifiers is presented in Table 1.

Table 1: Identifiers for Cyanophenylalanine Isomers

Featureortho Isomermeta Isomerpara Isomer
IUPAC Name (2S)-2-amino-3-(2-cyanophenyl)propanoic acid2-amino-3-(3-cyanophenyl)propanoic acid(2S)-2-amino-3-(4-cyanophenyl)propanoic acid
Common Name L-2-Cyanophenylalanine3-Cyano-DL-phenylalaninep-Cyano-L-phenylalanine
CAS Number 263396-42-563999-80-4167479-78-9

Physicochemical and Spectroscopic Properties

The introduction of a cyano group onto the phenyl ring of phenylalanine imparts unique photophysical properties, making these derivatives valuable spectroscopic probes.

Fluorescence Properties

2-Amino-3-(2-cyanophenyl)propanoic acid and its isomers are fluorescent, a property not present in the parent amino acid, phenylalanine. Their fluorescence is sensitive to the local environment, making them excellent reporters for studying protein structure, dynamics, and interactions.[5]

The photophysical properties of 2-cyanophenylalanine are comparable to its meta and para counterparts, allowing them to be used interchangeably in some applications.[6] The fluorescence quantum yields of these compounds are on a similar scale to naturally occurring fluorescent amino acids like tryptophan and tyrosine.[6] This makes them suitable for Förster Resonance Energy Transfer (FRET) studies to measure distances within peptides and proteins.[6]

The fluorescence emission spectrum of p-cyanophenylalanine peaks at approximately 295 nm and is relatively insensitive to the solvent.[7] However, the fluorescence lifetime and quantum yield are influenced by factors such as hydrogen bonding and solvent polarity.[7] Specifically, the fluorescence lifetime of p-cyanophenylalanine in protic solvents shows a good correlation with the Kamlet-Taft solvatochromatic parameter α, indicating that solute-solvent hydrogen bonding interactions play a significant role in the non-radiative decay rate.[7]

Table 2: Photophysical Properties of p-Cyanophenylalanine in Various Solvents

SolventKamlet-Taft αFluorescence Lifetime (τ) (ns)Quantum Yield (QY)
Tetrahydrofuran03.90.031
Acetonitrile0.196.20.081
Water1.177.80.11

Data adapted from "Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine"[7]

The environmental sensitivity of cyanophenylalanine fluorescence has been exploited to probe a variety of biological phenomena, including:

  • Protein folding and conformational changes[4]

  • Protein-membrane interactions[4]

  • Protein-protein interactions[4]

  • Amyloid formation[4]

Synthesis of 2-Amino-3-(2-cyanophenyl)propanoic Acid

The synthesis of enantiomerically pure unnatural amino acids like L-2-Cyanophenylalanine is a critical step for their application in research and drug development. Asymmetric synthesis and enzymatic resolution are common strategies employed.

General Approach: Asymmetric Synthesis

Asymmetric synthesis aims to create a specific stereoisomer directly. A common strategy involves the use of a chiral auxiliary to direct the stereochemical outcome of a reaction. For example, the synthesis of β-methylphenylalanine isomers has been achieved with high optical purity using a chiral oxazolidinone auxiliary. This general approach could be adapted for the synthesis of L-2-Cyanophenylalanine.

G Prochiral Precursor Prochiral Precursor Chiral Auxiliary Attachment Chiral Auxiliary Attachment Prochiral Precursor->Chiral Auxiliary Attachment 1. Chiral Auxiliary Diastereoselective Reaction Diastereoselective Reaction Chiral Auxiliary Attachment->Diastereoselective Reaction 2. Stereocontrol Auxiliary Cleavage Auxiliary Cleavage Diastereoselective Reaction->Auxiliary Cleavage 3. Deprotection Enantiopure Amino Acid Enantiopure Amino Acid Auxiliary Cleavage->Enantiopure Amino Acid 4. Purification

Enzymatic Resolution

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method leverages the high stereoselectivity of enzymes to catalyze a reaction on only one of the enantiomers, allowing for the separation of the reacted and unreacted forms. For instance, the enantiomers of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate have been successfully separated using Candida antarctica lipase A (CAL-A) through enantioselective N-acylation.[8] A similar enzymatic approach could likely be developed for the resolution of racemic 2-Amino-3-(2-cyanophenyl)propanoic acid or its ester derivative.

G Racemic Mixture (D/L) Racemic Mixture (D/L) Enzymatic Reaction Enzymatic Reaction Racemic Mixture (D/L)->Enzymatic Reaction Enzyme Separation Separation Enzymatic Reaction->Separation e.g., Chromatography Enantiopure D-Isomer Enantiopure D-Isomer Separation->Enantiopure D-Isomer Modified L-Isomer Modified L-Isomer Separation->Modified L-Isomer Deprotection Deprotection Modified L-Isomer->Deprotection Hydrolysis Enantiopure L-Isomer Enantiopure L-Isomer Deprotection->Enantiopure L-Isomer

Applications in Scientific Research and Drug Development

The unique properties of 2-Amino-3-(2-cyanophenyl)propanoic acid and its isomers make them valuable tools in a range of scientific disciplines.

Peptide Synthesis and Drug Discovery

L-2-Cyanophenylalanine is utilized as a building block in the synthesis of peptides and proteins.[2] Its incorporation into peptide sequences can enhance stability, improve pharmacokinetic profiles, and introduce novel biological activities.[9] The cyano group can influence the electronic properties of the molecule and participate in specific molecular interactions, which can be advantageous in designing peptides with desired therapeutic properties.[2] These modified peptides are being investigated for the treatment of various conditions, including chronic diseases, inflammatory disorders, and metabolic diseases.

Spectroscopic Probes for a Deeper Look at Proteins

As previously discussed, the intrinsic fluorescence of cyanophenylalanine derivatives makes them powerful probes for studying protein structure and dynamics.[5] They can be incorporated into proteins at specific sites, either through solid-phase peptide synthesis or by using genetic code expansion techniques.[10] This allows researchers to monitor local environmental changes with high sensitivity. For instance, p-cyanophenylalanine has been used to directly probe the formation of the hydrophobic core during protein folding.

Enzyme Inhibitor Development

The structural similarity of 2-Amino-3-(2-cyanophenyl)propanoic acid to natural amino acids allows it to be a candidate for the development of enzyme inhibitors.[2] By designing peptides or small molecules that incorporate this unnatural amino acid, it is possible to target the active sites of specific enzymes, potentially leading to the development of new therapeutic agents.[2]

Conclusion

2-Amino-3-(2-cyanophenyl)propanoic acid, along with its meta and para isomers, represents a class of versatile and powerful tools for researchers in chemistry, biology, and medicine. A clear understanding of their nomenclature, unique spectroscopic properties, and synthetic routes is essential for their effective application. From elucidating complex biological processes through fluorescence spectroscopy to serving as building blocks for the next generation of peptide-based therapeutics, cyanophenylalanine derivatives continue to be at the forefront of scientific innovation. This guide provides a foundational understanding to empower researchers in harnessing the full potential of these remarkable molecules.

References

  • Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation. National Institutes of Health. [Link]

  • Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine. National Institutes of Health. [Link]

  • p-Cyano-L-phenylalanine. American Chemical Society. [Link]

  • Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. [Link]

  • Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase. National Institutes of Health. [Link]

  • L-2-Cyanophenylalanine | C10H10N2O2 | CID 2761502. PubChem @ NIH. [Link]

  • Selective Excitation of Cyanophenylalanine Fluorophores for Multi-Site Binding Studies. ACS Publications. [Link]

  • Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives. RSC Publishing. [Link]

  • Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine | Request PDF. ResearchGate. [Link]

  • Use of the Novel Fluorescent Amino Acid p-Cyanophenylalanine Offers a Direct Probe of Hydrophobic Core Formation during the Folding of the N-Terminal Domain of the Ribosomal Protein L9 and Provides Evidence for Two-State Folding. ACS Publications. [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]

  • Selective Excitation of Cyanophenylalanine Fluorophores for Multi-Site Binding Studies. American Chemical Society. [Link]

  • 2-Amino-3-(3-cyano-phenyl)-propionic acid | C10H10N2O2 | CID. PubChem @ NIH. [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]

  • The Crucial Role of D-2-Cyanophenylalanine in Modern Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]

  • Fluorescent properties of cyanine dyes as a matter of the environment. ResearchGate. [Link]

  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. National Institutes of Health. [Link]

  • Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. National Institutes of Health. [Link]

  • Amino acids L-phenylalanine and L-lysine involvement in trans and cis piperamides biosynthesis in two Piper species. ResearchGate. [Link]

  • Use of the novel fluorescent amino acid p-cyanophenylalanine offers a direct probe of hydrophobic core formation during the folding of the N-terminal domain of the ribosomal protein L9 and provides evidence for two-state folding. National Institutes of Health. [Link]

  • Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. National Institutes of Health. [Link]

  • (PDF) A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. ResearchGate. [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health. [Link]

Sources

The Emergence of ortho-Cyanophenylalanine as a Precision Tool in Biochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The expanding toolkit of non-canonical amino acids (ncAAs) has revolutionized our ability to probe and engineer protein structure and function. Within this class, the cyanophenylalanines have emerged as exceptionally versatile probes, offering minimally perturbative side chains equipped with unique spectroscopic handles. While much of the foundational work has centered on the para-substituted isomer, its lesser-explored counterpart, ortho-cyanophenylalanine (oCNPhe) , presents distinct properties and applications that merit focused attention. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, validated methodologies, and burgeoning applications of o-cyanophenylalanine in modern biochemistry. We will explore its unique spectroscopic characteristics, detail protocols for its site-specific incorporation into proteins, and elucidate its utility as a sensitive probe for local protein environments and as a strategic component in therapeutic peptide design.

Foundational Principles: The Spectroscopic Utility of the Cyano Group

The power of cyanophenylalanine isomers lies in the nitrile (–C≡N) functional group. This group serves as a powerful dual-mode spectroscopic reporter for two primary reasons:

  • A Unique Vibrational Probe: The carbon-nitrogen triple bond possesses a stretching frequency that appears between 2200 and 2260 cm⁻¹ in the infrared (IR) spectrum.[1] This region is often called a "transparent window" in protein IR spectroscopy because it is devoid of signals from the protein backbone and natural amino acid side chains, thus providing a clean, unambiguous signal.[2][3] The precise frequency of this C≡N stretch is exquisitely sensitive to its local environment, including solvent polarity, hydration, and the local electrostatic field, making it a precise reporter of structural and dynamic changes.[3][4][5]

  • A Compact Fluorophore: Unlike bulky extrinsic dyes, the cyanophenylalanine side chain is structurally analogous to phenylalanine and tyrosine, minimizing potential perturbation of the native protein structure.[5] The cyano-substituted phenyl ring is fluorescent, and its photophysical properties—notably its quantum yield and fluorescence lifetime—are highly dependent on environmental factors such as hydrogen bonding and proximity to quenching residues.[6][7]

The positioning of the cyano group—ortho, meta, or para—subtly alters these electronic and, therefore, spectroscopic properties, allowing researchers to select the isomer best suited for a given experimental question.[6][8]

Comparative Photophysical Properties

The choice of isomer can be critical for experimental design. The ortho and meta derivatives, for instance, offer comparable molar absorptivities and quantum yields to the more commonly used para isomer, enabling their interchangeable use in many fluorescence-based assays.[6][8]

Propertyo-Cyanophenylalaninem-Cyanophenylalaninep-Cyanophenylalanine
Molar Absorptivity (ε) Comparable to pCNPheComparable to pCNPhe~13,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) On scale with Tyr and TrpOn scale with Tyr and Trp~0.11 in water
Key Advantage Unique steric and electronic profileAlternative spectroscopic handleExtensively characterized

Data synthesized from multiple sources.[6][8][9]

Site-Specific Incorporation: Weaving o-Cyanophenylalanine into the Genetic Code

The site-specific incorporation of o-cyanophenylalanine into a protein of interest is achieved through genetic code expansion. This technique hijacks the cell's translational machinery by introducing an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). The aaRS is engineered to exclusively charge its tRNA with the desired ncAA, which is then delivered to the ribosome in response to a reassigned codon, typically the amber stop codon (UAG).

For o-cyanophenylalanine and other ortho-substituted derivatives, a rationally designed pyrrolysyl-tRNA synthetase mutant, PylRS(N346A/C348A) , has proven remarkably effective.[7] This synthetase exhibits high substrate promiscuity, recognizing a wide range of phenylalanine derivatives while maintaining fidelity to its engineered purpose.[7]

cluster_0 Genetic Machinery cluster_1 Cellular Process Plasmid Plasmid Encoding Orthogonal Pair Synthetase Engineered PylRS Synthetase Expressed Plasmid->Synthetase Transcription & Translation tRNA Suppressor tRNA(CUA) Expressed Plasmid->tRNA oCNPhe o-Cyanophenylalanine (in growth medium) Charging Synthetase charges tRNA with oCNPhe oCNPhe->Charging Synthetase->Charging tRNA->Charging Incorporation Charged tRNA delivers oCNPhe to Ribosome Charging->Incorporation Ribosome Ribosome encounters Amber (UAG) Codon Ribosome->Incorporation Protein Full-length Protein with Site-specifically Incorporated oCNPhe Incorporation->Protein

Caption: Workflow for genetic incorporation of o-cyanophenylalanine.

Protocol: Recombinant Expression of an o-CNPhe-Containing Protein in E. coli

This protocol is a self-validating system. Successful expression of full-length protein, confirmed by SDS-PAGE and Western Blotting, is contingent on the presence of o-cyanophenylalanine in the media, thus validating its successful incorporation.

Prerequisites:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Expression plasmid for the target protein containing an in-frame amber (UAG) codon at the desired incorporation site.

  • A separate, compatible plasmid carrying the gene for the PylRS(N346A/C348A) synthetase and its corresponding tRNA(CUA) (e.g., pEVOL-oCNF).[7]

Step-by-Step Methodology:

  • Transformation: Co-transform the expression strain with both the target protein plasmid and the pEVOL plasmid. Select for dual antibiotic resistance.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of minimal medium (e.g., M9) supplemented with antibiotics and 20% glucose with the overnight starter culture.

  • Growth: Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction:

    • Add L-arabinose to a final concentration of 0.02% (w/v) to induce the expression of the synthetase/tRNA pair.

    • Simultaneously, add o-cyanophenylalanine to a final concentration of 1 mM.

    • Incubate for 15 minutes at 37°C to allow for uptake and charging of the tRNA.

  • Target Protein Expression: Induce expression of the target protein by adding IPTG to a final concentration of 1 mM.

  • Harvest: Reduce the temperature to 25°C and continue to express for 6-8 hours. Harvest the cells by centrifugation.

  • Verification: Purify the protein using standard affinity chromatography (e.g., Ni-NTA if His-tagged). Confirm the presence of full-length protein via SDS-PAGE and its identity via Western Blot. Mass spectrometry can be used for definitive confirmation of ncAA incorporation.

Applications in Biochemical and Biophysical Studies

A. o-CNPhe as a Fluorescent Sensor of Protein Conformation

The fluorescence of o-cyanophenylalanine is highly sensitive to its local environment, making it an excellent probe for studying conformational changes, such as those that occur during protein folding, ligand binding, or protein-protein interactions.[7]

Causality: The fluorescence quantum yield is significantly influenced by two main factors:

  • Solvent Exposure & Hydrogen Bonding: The nitrile group's ability to form hydrogen bonds with water or other residues modulates the non-radiative decay rate of the excited state.[5][6] Changes in the residue's solvent accessibility during a conformational change will therefore lead to a measurable change in fluorescence intensity.

  • Quenching by Neighboring Residues: Proximity to certain amino acid side chains can lead to fluorescence quenching through mechanisms like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).[10][11][12] For example, residues like Tyrosine, Histidine, and Methionine are known quenchers of cyanophenylalanine fluorescence.[11][13]

cluster_unfolded High Fluorescence cluster_folded Low Fluorescence Unfolded Unfolded State oCNPhe Exposed Folded_Buried Folded State oCNPhe Buried Unfolded->Folded_Buried Folding Event (Burial) Folded_Quenched Folded State oCNPhe near Quencher Unfolded->Folded_Quenched Folding Event (Proximity Change) H2O Water Molecules (H-Bonding) Quencher Quenching Residue (e.g., Tyr, His) Folded_Quenched->Quencher PET / FRET

Caption: Mechanisms of oCNPhe fluorescence modulation in proteins.

Experimental Workflow: Monitoring Protein Denaturation

  • Sample Preparation: Prepare samples of the purified o-CNPhe-containing protein in a suitable buffer (e.g., 50 mM phosphate, 100 mM NaCl, pH 7.4).

  • Denaturant Titration: Create a series of samples with increasing concentrations of a chemical denaturant (e.g., 0 to 8 M Guanidinium Chloride). Allow samples to equilibrate.

  • Fluorescence Measurement: Using a fluorometer, excite the samples at the absorbance maximum of o-CNPhe (~275 nm) and record the emission spectrum (typically ~280-350 nm).

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of denaturant concentration. Fit the data to a sigmoidal curve to determine the midpoint of the unfolding transition (Cm), providing a measure of protein stability.

B. o-CNPhe as a Vibrational Reporter of Local Electric Fields

While specific studies on o-CNPhe as an IR probe are emerging, the principles are well-established from extensive work on its para-isomer.[4][14] The C≡N bond acts as a sensitive Stark effect probe, meaning its vibrational frequency shifts in response to the local electric field projected along the bond axis. This allows for the direct measurement of changes in the electrostatic environment within a protein, for instance, upon substrate binding in an enzyme active site or in response to redox changes in a metalloenzyme.[4]

C. Applications in Peptide Synthesis and Drug Development

The D-enantiomer, D-2-cyanophenylalanine , has found a niche in therapeutic peptide design.[15] Peptides often suffer from rapid degradation by proteases in vivo, limiting their therapeutic potential. Incorporating non-natural D-amino acids is a proven strategy to enhance peptide stability.

Causality: Proteases are chiral enzymes that recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid at or near a cleavage site disrupts this recognition, rendering the peptide resistant to enzymatic degradation.[15] The unique steric and electronic properties of the ortho-cyano group can further influence the peptide's conformation and binding affinity to its target.[15][16]

cluster_properties Improved Therapeutic Properties Start Standard Peptide (All L-amino acids) D2CNPhe Introduce D-2-Cyanophenylalanine Start->D2CNPhe Result Engineered Peptide D2CNPhe->Result Stability Increased Proteolytic Stability Result->Stability PK Improved Pharmacokinetics Result->PK Activity Potentially Novel Biological Activity Result->Activity

Caption: Role of D-2-cyanophenylalanine in therapeutic peptide design.

This approach is instrumental in drug discovery, allowing for the synthesis of novel drug candidates with tailored pharmacokinetic profiles for targeted therapies in fields like oncology and neuroscience.[15][16]

Conclusion and Future Outlook

ortho-Cyanophenylalanine is a potent and versatile tool for the modern biochemist. Its unique spectroscopic properties, combined with established methods for its genetic incorporation, provide a minimally perturbative window into the intricate world of protein structure and dynamics. Its utility as both a fluorescent and vibrational probe allows for a multi-faceted approach to studying complex biological processes, while its D-isomer provides a strategic advantage in the development of next-generation peptide therapeutics.

Future research will likely focus on leveraging the distinct properties of the ortho isomer in comparison to its para and meta counterparts, developing new orthogonal synthetases for even more efficient incorporation, and applying these probes in time-resolved spectroscopic studies to capture fleeting protein dynamics with unprecedented detail. As our ability to precisely manipulate the protein code expands, the applications for o-cyanophenylalanine are poised to grow in both number and sophistication.

References
  • American Chemical Society. (2023). p-Cyano-L-phenylalanine. ACS. [Link]

  • Duan, Z., et al. (2025). Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes. ChemBioChem. [Link]

  • Carrico, I., et al. (2010). Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation. Biochemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of D-2-Cyanophenylalanine in Modern Peptide Synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1501865, (L)-4-Cyanophenylalanine. [Link]

  • Raleigh, D. P., et al. (2009). Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers. Protein Science. [Link]

  • Gai, F., et al. (2007). Use of the novel fluorescent amino acid p-cyanophenylalanine offers a direct probe of hydrophobic core formation during the folding of the N-terminal domain of the ribosomal protein L9 and provides evidence for two-state folding. Biochemistry. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). L-4-Cyanophenylalanine: A Versatile Tool in Protein Engineering and Bioconjugation. [Link]

  • Raleigh, D. P., et al. (2012). Selenomethionine, p-Cyanophenylalanine Pairs Provide a Convenient, Sensitive, Non-Perturbing Fluorescent Probe of Local Helical Structure. ChemBioChem. [Link]

  • Raleigh, D. P., et al. (2010). Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation. Biochemistry. [Link]

  • Gai, F., et al. (2008). Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine. The Journal of Physical Chemistry B. [Link]

  • Brewer, S. H., et al. (2016). Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives. Photochemical & Photobiological Sciences. [Link]

  • Google Patents. (n.d.).
  • Chatterjee, A., et al. (2014). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology. [Link]

  • ResearchGate. (2025). Using Nitrile-Derivatized Amino Acids as Infrared Probes of Local Environment | Request PDF. [Link]

  • Carey, P. R., et al. (2012). Investigation of an unnatural amino acid for use as a resonance Raman probe: Detection limits, solvent and temperature dependence of the νC≡N band of 4-cyanophenylalanine. Journal of Raman Spectroscopy. [Link]

  • Petersson, E. J., et al. (2014). Examples of fluorophore classes. Cyanophenylalanine (Cnf) and Tyr.... ResearchGate. [Link]

  • ACS Publications. (2010). Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side Chains and Rational Design of Fluorescence Probes of α-Helix Formation. Biochemistry. [Link]

  • Royal Society of Chemistry. (2016). Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives. [Link]

  • Gai, F., et al. (2013). Quenching of p-Cyanophenylalanine Fluorescence by Various Anions. Photochemistry and Photobiology. [Link]

  • Thielges, M. C., et al. (2020). Expanding the Utility of 4-Cyano-l-Phenylalanine As a Vibrational Reporter of Protein Environments. The Journal of Physical Chemistry B. [Link]

  • Gai, F., et al. (2003). Using Nitrile-Derivatized Amino Acids as Infrared Probes of Local Environment. Journal of the American Chemical Society. [Link]

  • Institute for Basic Science. (n.d.). Isocyanoalanine as an IR probe: comparison of vibrational dynamics between isonitrile and nitrile-derivatized IR pro. [Link]

  • MDPI. (2021). Quenching of Protein Fluorescence by Fullerenol C 60 (OH) 36 Nanoparticles. [Link]

  • ResearchGate. (2008). Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine | Request PDF. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]

Sources

"2-Amino-3-(2-cyanophenyl)propanoic acid" for novel peptide development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Amino-3-(2-cyanophenyl)propanoic acid for Novel Peptide Development

Authored by: A Senior Application Scientist

Foreword: The Evolving Landscape of Peptide Therapeutics

The field of peptide therapeutics is undergoing a renaissance, driven by a deeper understanding of biological pathways and the relentless pursuit of more specific and potent drugs.[1] While native peptides offer a tantalizing glimpse into what's possible, their inherent limitations—such as poor metabolic stability and low bioavailability—have historically hampered their development.[2] The strategic incorporation of unnatural amino acids (UAAs) has emerged as a powerful tool to overcome these challenges, allowing for the fine-tuning of a peptide's pharmacological profile.[3] This guide focuses on a particularly promising, yet underexplored UAA: 2-Amino-3-(2-cyanophenyl)propanoic acid . The unique placement of the cyano group on the phenyl ring offers a compelling set of properties for the design of next-generation peptide-based drugs. This document serves as a technical primer for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, incorporation into peptides, and potential applications.

The Strategic Advantage of the Ortho-Cyano Moiety

The introduction of a cyano group into a molecule can significantly alter its properties.[2] It is a small, electronically withdrawing group that can act as a hydrogen bond acceptor, influence metabolic stability, and serve as a useful spectroscopic probe. While meta- and para-substituted cyanophenylalanines have been explored, the ortho-isomer, 2-Amino-3-(2-cyanophenyl)propanoic acid, presents a unique set of potential advantages stemming from the proximity of the cyano group to the peptide backbone.

Rationale for Use

The decision to incorporate 2-Amino-3-(2-cyanophenyl)propanoic acid into a peptide is based on several key hypotheses:

  • Conformational Constraint: The steric bulk and electronic nature of the ortho-cyano group can restrict the rotational freedom of the amino acid side chain, thereby inducing a more rigid and defined local conformation in the peptide. This can lead to enhanced binding affinity and selectivity for the target receptor.

  • Metabolic Stability: The cyano group can shield the adjacent peptide bonds from enzymatic degradation, potentially increasing the in vivo half-life of the peptide.[4]

  • Novel Binding Interactions: The cyano group can participate in unique dipole-dipole or hydrogen bonding interactions with the target protein, potentially unlocking new binding modes unavailable to natural amino acids.

  • Spectroscopic Probe: The nitrile group has a characteristic infrared (IR) stretching frequency that is sensitive to its local environment. This allows it to be used as a vibrational probe to study peptide folding, binding, and dynamics.

Comparative Properties of Cyanophenylalanine Isomers

To better understand the unique potential of the ortho-isomer, a comparison of its predicted properties with its meta- and para-counterparts is useful.

Property2-Cyano (ortho)3-Cyano (meta)4-Cyano (para)Rationale
Steric Hindrance HighModerateLowThe proximity of the cyano group to the peptide backbone in the ortho position creates the most significant steric hindrance.
Conformational Rigidity HighModerateLowIncreased steric hindrance leads to a more restricted range of allowed dihedral angles for the side chain.
Dipole Moment Influence HighModerateLowThe ortho-positioning allows for the strongest interaction of the cyano group's dipole moment with the peptide backbone.
Chelation Potential ModerateLowVery LowThe ortho-amino and cyano groups could potentially act as a bidentate ligand for metal ions in certain contexts.

Synthesis of 2-Amino-3-(2-cyanophenyl)propanoic acid

As of the writing of this guide, a standardized, commercially available synthesis for 2-Amino-3-(2-cyanophenyl)propanoic acid is not widely documented. However, a plausible and robust synthetic route can be adapted from established methods for α-amino acid synthesis, such as a modified Strecker synthesis or an asymmetric synthesis using a chiral auxiliary. Below is a proposed synthetic workflow starting from the readily available 2-cyanobenzaldehyde.

Proposed Synthetic Workflow

Synthesis_Workflow start 2-Cyanobenzaldehyde step1 Strecker Reaction (KCN, NH4Cl) start->step1 intermediate1 α-Aminonitrile step1->intermediate1 step2 Acid Hydrolysis (HCl, H2O, heat) intermediate1->step2 product 2-Amino-3-(2-cyanophenyl)propanoic acid step2->product SPPS_Cycle Resin Resin-Peptide-NH2 Deprotection 1. Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling Wash1->Coupling Activation Fmoc-L-Phe(2-CN)-OH + Activator (e.g., HBTU/DIPEA) Activation->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 NextCycle Next Cycle or Cleavage Wash2->NextCycle

Sources

An In-depth Technical Guide to the Fluorescence of 2-Cyanophenylalanine: A Versatile Probe for Molecular Insights

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the fluorescent unnatural amino acid, 2-cyanophenylalanine (2-CN-Phe). We will delve into its unique photophysical properties, methods for its site-specific incorporation into proteins, and detailed protocols for its application as a sensitive probe of molecular structure, dynamics, and interactions.

Introduction: A Compact and Sensitive Fluorophore for Unraveling Biological Complexity

In the quest to understand the intricate dance of biomolecules, fluorescent probes have become indispensable tools. While classic fluorophores like tryptophan and tyrosine offer intrinsic windows into protein structure, their ubiquitous nature can complicate site-specific analysis. Unnatural amino acids (UAAs) equipped with unique spectroscopic properties provide a powerful alternative, allowing for the precise placement of a reporter group within a protein of interest.

Among these, the cyanophenylalanine isomers have emerged as exceptionally useful probes.[1][2] This guide focuses specifically on 2-cyanophenylalanine (o-cyanophenylalanine), a structural analog of phenylalanine that possesses a nitrile group at the ortho position of the phenyl ring.[3] This seemingly minor modification endows 2-CN-Phe with distinct and advantageous fluorescent characteristics. Its small size minimizes potential perturbations to the native protein structure, a critical consideration for maintaining biological integrity.[4]

The fluorescence of 2-CN-Phe is exquisitely sensitive to its local microenvironment, particularly to factors such as solvent polarity and hydrogen bonding.[2][5] This sensitivity is the cornerstone of its utility, enabling researchers to monitor subtle conformational changes, protein folding and unfolding, and the intricacies of protein-protein and protein-ligand interactions.[6][7] Furthermore, its photophysical properties are comparable to its more commonly studied isomer, 4-cyanophenylalanine, offering flexibility in experimental design.[8][9]

This guide will provide the foundational knowledge and practical protocols necessary to effectively harness the power of 2-cyanophenylalanine fluorescence in your research endeavors.

Photophysical Properties of 2-Cyanophenylalanine

The utility of 2-cyanophenylalanine as a fluorescent probe is rooted in its distinct photophysical characteristics. While extensive data is available for the para-isomer (4-cyanophenylalanine), studies have shown that the ortho- and meta-isomers exhibit comparable photophysical properties.[8][10]

The fluorescence of cyanophenylalanine derivatives is particularly sensitive to the local environment, with its quantum yield known to be modulated by hydrogen bonding to the cyano group.[5][11] Dehydration or sequestration from an aqueous environment can lead to a decrease in fluorescence intensity.[4]

Table 1: Representative Photophysical Properties of p-Cyanophenylalanine in Various Solvents [1]

SolventKamlet-Taft α parameterQuantum Yield (QY)Fluorescence Lifetime (τ) (ns)
Tetrahydrofuran00.0313.9
Acetonitrile0.190.0264.2
2-Propanol0.760.0714.0
Ethanol0.860.0344.1
Methanol0.980.0766.1
Water1.170.117.0
Formic Acid1.230.178.1

Note: This data is for p-cyanophenylalanine and serves as a close approximation for 2-cyanophenylalanine based on literature comparisons.

The fluorescence lifetime of p-cyanophenylalanine in protic solvents shows a linear dependence on the Kamlet-Taft α parameter, which is a measure of the solvent's hydrogen-bond donating ability.[1] This suggests that the strength of the hydrogen bond between the solvent and the nitrile group mediates the non-radiative decay rate.[1]

The molar absorptivity (extinction coefficient) for p-cyanophenylalanine is approximately 850 M⁻¹cm⁻¹.[4][11] The absorption and emission spectra of cyanophenylalanine derivatives are relatively insensitive to the solvent, with the fluorescence emission maximum typically occurring around 295 nm.[1]

Fluorescence Quenching: A Tool for Probing Proximity

The fluorescence of cyanophenylalanine can be quenched by proximity to certain amino acid residues. A systematic study on p-cyanophenylalanine revealed that tyrosine has the most significant quenching effect, followed by deprotonated histidine, methionine, and cysteine.[11] This quenching is a short-range interaction, making it a valuable tool for probing local structural changes that bring the cyanophenylalanine probe into close contact with these quenching residues.[11] The deprotonated neutral form of the N-terminal amino group can also act as an effective quencher, allowing 2-CN-Phe to be used as a pH sensor in certain contexts.[4]

Incorporation of 2-Cyanophenylalanine into Proteins

A key advantage of 2-cyanophenylalanine is the ability to incorporate it site-specifically into a protein of interest. This can be achieved through two primary methods: recombinant incorporation in living cells and solid-phase peptide synthesis.

Recombinant Incorporation using Engineered Aminoacyl-tRNA Synthetases

The genetic code can be expanded to include unnatural amino acids like 2-cyanophenylalanine through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This system works in parallel to the cell's natural protein synthesis machinery, specifically recognizing the unnatural amino acid and incorporating it in response to a unique codon, typically the amber stop codon (UAG).

A rationally designed pyrrolysyl-tRNA synthetase mutant, PylRS(N346A/C348A), has been shown to successfully incorporate various ortho-substituted phenylalanine derivatives, including 2-cyanophenylalanine, into proteins in both E. coli and mammalian cells.[12]

This protocol is a general guideline and may require optimization for specific proteins and expression systems.

  • Plasmid Preparation:

    • Co-transform E. coli cells (e.g., BL21(DE3)) with two plasmids:

      • An expression vector containing the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

      • A plasmid encoding the engineered aminoacyl-tRNA synthetase for 2-CN-Phe (e.g., pEVOL-PylRS(N346A/C348A)) and its corresponding tRNA.

  • Cell Culture:

    • Grow the transformed cells in a suitable medium (e.g., LB or minimal medium) containing the appropriate antibiotics for plasmid selection at 37°C with shaking.

    • When the optical density at 600 nm (OD600) reaches 0.5-0.6, supplement the medium with 1-2 mM 2-cyanophenylalanine.

  • Protein Expression:

    • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

    • Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) overnight to enhance proper protein folding.

  • Cell Harvesting and Protein Purification:

    • Harvest the cells by centrifugation.

    • Purify the 2-CN-Phe-containing protein using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

G cluster_transformation Cell Transformation cluster_expression Protein Expression cluster_purification Purification E. coli E. coli pGene Plasmid with Gene of Interest (TAG codon) E. coli->pGene Transform pSynthetase Plasmid with Engineered Synthetase/tRNA E. coli->pSynthetase Transform Culture Grow cells to mid-log phase Add_UAA Add 2-Cyanophenylalanine Culture->Add_UAA Induce Induce with IPTG Add_UAA->Induce Express Express protein overnight Induce->Express Harvest Harvest cells Express->Harvest Lyse Lyse cells Harvest->Lyse Purify Purify protein Lyse->Purify

Recombinant incorporation workflow for 2-cyanophenylalanine.
Solid-Phase Peptide Synthesis (SPPS)

For smaller proteins or peptides, chemical synthesis offers a direct and efficient method for incorporating 2-cyanophenylalanine. The Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis strategy is widely used. Fmoc-L-2-cyanophenylalanine is commercially available and can be readily used in standard SPPS protocols.

This protocol outlines a single coupling cycle for adding an amino acid to a growing peptide chain on a solid support resin.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-protected amino acid (including Fmoc-L-2-cyanophenylalanine for the desired position) (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU) (3-5 equivalents) in DMF.

    • Add an activation base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution and wash the resin extensively with DMF to remove any unreacted reagents.

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, wash the resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.[13]

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification:

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

G Start Start with Resin-bound Peptide Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Couple next Amino Acid (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Repeat Repeat for all Amino Acids Wash2->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage No Purification Purify Peptide (HPLC) Cleavage->Purification End Pure Peptide Purification->End

Solid-phase peptide synthesis (SPPS) cycle.

Applications of 2-Cyanophenylalanine Fluorescence in Research

The unique photophysical properties of 2-cyanophenylalanine make it a versatile tool for a wide range of applications in protein science and drug discovery.

Monitoring Protein Folding and Conformational Changes

The sensitivity of 2-CN-Phe fluorescence to its local environment allows for real-time monitoring of protein folding and unfolding.[6] When a protein folds, a 2-CN-Phe residue may become buried in the hydrophobic core, leading to a change in its fluorescence signal due to the altered polarity and potential for hydrogen bonding. This change in fluorescence can be used to track the kinetics and thermodynamics of the folding process.

  • Sample Preparation:

    • Prepare a stock solution of the purified protein containing a single 2-CN-Phe residue in a suitable buffer (e.g., phosphate or Tris buffer at a defined pH).

    • Prepare a series of solutions of the protein with increasing concentrations of a chemical denaturant (e.g., urea or guanidinium chloride).

  • Fluorescence Measurements:

    • Using a spectrofluorometer, excite the protein samples at a wavelength that selectively excites 2-CN-Phe (e.g., 275 nm or 280 nm) while minimizing excitation of other aromatic residues if present.[4]

    • Record the fluorescence emission spectrum (e.g., from 290 nm to 400 nm).

    • The fluorescence intensity at the emission maximum is recorded for each denaturant concentration.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of denaturant concentration.

    • Fit the resulting denaturation curve to a two-state or multi-state unfolding model to determine the midpoint of the transition (Cm) and the free energy of unfolding (ΔG°).

Investigating Protein-Ligand and Protein-Protein Interactions

Changes in the fluorescence of a strategically placed 2-CN-Phe residue upon the binding of a ligand or another protein can provide valuable information about the binding event.[2] For example, if the 2-CN-Phe is located at the binding interface, its fluorescence may be quenched or enhanced upon complex formation. This change can be used to determine binding affinities (Kd).[2]

In a notable application, 2-cyanophenylalanine and 4-cyanophenylalanine were incorporated into two different positions of a myosin light chain kinase (MLCK) peptide to simultaneously monitor its binding to calmodulin.[2] By selectively exciting each probe, the researchers could distinguish between changes occurring within the binding pocket and those in a more solvent-exposed region of the peptide.[2]

Förster Resonance Energy Transfer (FRET)

2-Cyanophenylalanine can serve as a FRET donor to other fluorophores, such as tryptophan, enabling the measurement of intramolecular distances and the study of conformational dynamics.[7] The efficiency of energy transfer is dependent on the distance between the donor and acceptor, making FRET a powerful "molecular ruler." The use of a UAA like 2-CN-Phe as a FRET donor allows for precise placement of one end of this ruler.

Conclusion and Future Outlook

2-Cyanophenylalanine has established itself as a powerful and minimally perturbing fluorescent probe for elucidating the complexities of protein structure and function. Its sensitivity to the local microenvironment, coupled with the ability to be site-specifically incorporated into proteins, provides researchers with a versatile tool for investigating a wide array of biological processes. The continued development of new engineered aminoacyl-tRNA synthetases will likely expand the utility of 2-CN-Phe and other unnatural amino acids, opening up new avenues for their application in areas such as in-cell imaging and high-throughput screening. As our understanding of the intricate relationship between protein dynamics and biological function deepens, the demand for precise and sensitive molecular probes like 2-cyanophenylalanine will undoubtedly continue to grow.

References

  • Raleigh, D. P., et al. (2010). Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation. Protein Science, 19(9), 1775-1786. [Link]

  • Gai, F., et al. (2010). Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine. The Journal of Physical Chemistry B, 114(5), 2102-2107. [Link]

  • Gai, F., et al. (2014). Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics. Analytical Chemistry, 86(1), 539-545. [Link]

  • Brewer, S. H., et al. (2017). Selective Excitation of Cyanophenylalanine Fluorophores for Multi-Site Binding Studies. The Journal of Physical Chemistry B, 121(43), 10074-10080. [Link]

  • Raleigh, D. P., & Carrico, I. (2009). Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers. Biochemistry, 48(38), 9040-9046. [Link]

  • Raleigh, D. P., et al. (2007). Use of the novel fluorescent amino acid p-cyanophenylalanine offers a direct probe of hydrophobic core formation during the folding of the N-terminal domain of the ribosomal protein L9 and provides evidence for two-state folding. Biochemistry, 46(43), 12308-12313. [Link]

  • American Chemical Society. (2023). p-Cyano-l-phenylalanine. Molecule of the Week. [Link]

  • Google Patents. (n.d.). Preparation method of 4-cyanophenylalanine. CN103408459B.
  • Riva, S., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition, 54(10), 3046-3050. [Link]

  • Zhang, Z., et al. (2022). Near-infrared II cyanine fluorophores with large stokes shift engineered by regulating respective absorption and emission. Nature Communications, 13(1), 2795. [Link]

  • Gai, F., et al. (2012). Non-natural Amino Acid Fluorophores for One- and Two-Step FRET Applications. PLoS ONE, 7(11), e49220. [Link]

  • Google Patents. (n.d.). Process for producing L-phenylalanine. EP0264914A2.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Brewer, S. H., et al. (2016). Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives. Photochemical & Photobiological Sciences, 15(8), 986-995. [Link]

  • Brewer, S. H., et al. (2016). Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives. RSC Publishing. [Link]

  • Gai, F., et al. (2015). p-Cyanophenylalanine and Selenomethionine Constitute a Useful Fluorophore-Quencher Pair for Short Distance Measurements: Application to Polyproline Peptides. The Journal of Physical Chemistry B, 119(29), 9040-9046. [Link]

  • Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-27. [Link]

  • Schultz, P. G., et al. (2014). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology, 9(3), 636-641. [Link]

  • Akgun, H., & Ocal, N. (2017). Synthesis of 13C labeled β-cyano-ʟ-alanine. Records of Natural Products, 11(2), 213-217. [Link]

  • Roy, I., et al. (2019). PET and FRET Utility of an Amino Acid Pair: Tryptophan and 4-Cyanotryptophan. Physical Chemistry Chemical Physics, 21(34), 18512-18519. [Link]

  • Raleigh, D. P., & Carrico, I. (2009). Interpretation of p-Cyanophenylalanine Fluorescence in Proteins in Terms of Solvent Exposure and Contribution of Side-Chain Quenchers: A Combined Fluorescence, IR and Molecular Dynamics Study. Biochemistry, 48(38), 9040-9046. [Link]

  • Kubicek, J., et al. (2021). Fluorescence-Based Protein Stability Monitoring—A Review. International Journal of Molecular Sciences, 22(16), 8753. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Lander, G. C., et al. (2013). Recombinant Expression, Unnatural Amino Acid Incorporation, and Site-Specific Labeling of 26S Proteasomal Subcomplexes. Methods in Enzymology, 529, 145-163. [Link]

  • Hubbell, W. L., et al. (n.d.). Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1. Retrieved from [Link]

  • Polli, D., et al. (2019). About the origin of the large Stokes shift in aminoalkyl substituted heptamethine cyanine dyes. Physical Chemistry Chemical Physics, 21(29), 16049-16057. [Link]

  • Albericio, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-27. [Link]

  • Agilent Technologies. (n.d.). An Introduction to Fluorescence Resonance Energy Transfer (FRET) Technology and its Application in Bioscience. [Link]

  • Osorio-Roman, I. O., et al. (2020). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules, 25(23), 5723. [Link]

  • Sharma, A., et al. (2021). Förster resonance energy transfer (FRET) and applications thereof. Analytical Methods, 13(36), 4006-4021. [Link]

  • Albericio, F., et al. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. International Journal of Molecular Sciences, 23(23), 15332. [Link]

  • Gonzalez-Gutierrez, G., et al. (2021). An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved FRET. eLife, 10, e69348. [Link]

  • Oregon Medical Laser Center. (n.d.). Phenylalanine. Retrieved from [Link]

Sources

The Emergence of 2-Cyanophenylalanine in Antimicrobial Peptides: A Technical Guide to a New Frontier in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antimicrobial resistance necessitates a paradigm shift in the development of new therapeutic agents. Antimicrobial peptides (AMPs), key components of the innate immune system, have long been recognized for their potential, yet challenges such as proteolytic instability and suboptimal activity have hindered their clinical translation. The strategic incorporation of non-natural amino acids (NCAAs) has emerged as a powerful approach to overcome these limitations. This in-depth technical guide focuses on a particularly promising NCAA, 2-cyanophenylalanine (Cnf), exploring its unique chemical attributes and its potential to revolutionize the design and efficacy of antimicrobial peptides.

The Rationale for Non-Natural Amino Acids in Antimicrobial Peptide Design

The introduction of NCAAs into peptide sequences offers a versatile toolkit to enhance their therapeutic properties.[1] Unlike the 20 proteinogenic amino acids, NCAAs can introduce novel side-chain functionalities, conformational constraints, and resistance to enzymatic degradation. The primary goals of incorporating NCAAs into AMPs include:

  • Enhanced Proteolytic Stability: Native peptides are often rapidly degraded by proteases in vivo, limiting their bioavailability and therapeutic window. The incorporation of NCAAs, particularly D-amino acids or those with unique side-chain structures, can sterically hinder protease recognition and cleavage, significantly extending the peptide's half-life.[1]

  • Improved Antimicrobial Potency and Spectrum: NCAAs can modulate the overall hydrophobicity, charge distribution, and amphipathicity of a peptide, key determinants of its antimicrobial activity.[2] Fine-tuning these properties can lead to enhanced disruption of microbial membranes and a broader spectrum of activity against challenging pathogens.

  • Increased Selectivity and Reduced Toxicity: A critical challenge in AMP development is achieving high potency against microbial cells while minimizing toxicity to host cells. NCAAs can be used to engineer peptides with greater selectivity for bacterial membranes, often by modulating their interaction with specific lipid components.

  • Novel Mechanisms of Action: The unique chemical functionalities of NCAAs can enable novel mechanisms of antimicrobial action beyond simple membrane disruption, such as the inhibition of essential intracellular processes.[3][4]

2-Cyanophenylalanine: A Unique Building Block for Advanced Antimicrobial Peptides

Among the vast array of available NCAAs, 2-cyanophenylalanine stands out due to the distinct electronic and steric properties imparted by the ortho-cyano group on the phenyl ring.

Physicochemical Properties and Their Implications

The cyano group at the ortho position introduces several key features:

  • Electron-Withdrawing Nature: The cyano group is strongly electron-withdrawing, which can influence the pKa of nearby residues and participate in unique non-covalent interactions, such as dipole-dipole and cation-π interactions. This can modulate the peptide's interaction with the microbial cell surface.

  • Steric Constraints: The ortho-positioning of the cyano group imposes significant steric constraints, influencing the peptide's secondary structure. This can be strategically employed to favor specific conformations, such as α-helices or β-sheets, which are often crucial for antimicrobial activity.

  • Hydrogen Bonding and Dipole Interactions: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, potentially forming key interactions with microbial membrane components or intracellular targets. Its strong dipole moment can also contribute to the overall electrostatic profile of the peptide.

Synthesis of Peptides Containing 2-Cyanophenylalanine

The incorporation of 2-cyanophenylalanine into peptide sequences is readily achievable through standard solid-phase peptide synthesis (SPPS) protocols. Both Fmoc- and Boc-protected derivatives of L- and D-2-cyanophenylalanine are commercially available, allowing for its seamless integration into automated and manual synthesis workflows.

Experimental Protocol: Solid-Phase Synthesis of a 2-Cyanophenylalanine-Containing Peptide

This protocol outlines the manual synthesis of a hypothetical 12-mer antimicrobial peptide, "Cyanocin-1" (sequence: K(Cnf)LAK(Cnf)LAKLAA-NH2), using Fmoc/tBu chemistry on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-protected amino acids (including Fmoc-L-2-cyanophenylalanine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure® in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence, including the incorporation of Fmoc-L-2-cyanophenylalanine.

  • Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and agitate for 3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether and dry.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Proposed Mechanisms of Antimicrobial Action

While direct experimental evidence for the specific mechanism of action of 2-cyanophenylalanine-containing peptides is still emerging, we can propose several plausible mechanisms based on the known principles of AMP function and the unique properties of the 2-cyanophenylalanine residue.

Enhanced Membrane Disruption

The primary target for many AMPs is the microbial cell membrane. The incorporation of 2-cyanophenylalanine could enhance membrane disruption through several avenues:

  • Increased Hydrophobicity and Membrane Partitioning: The phenyl ring of 2-cyanophenylalanine contributes to the overall hydrophobicity of the peptide, which can enhance its partitioning into the lipid bilayer of the microbial membrane.

  • Modulation of Helical Structure: The steric bulk of the ortho-cyano group can influence the peptide's secondary structure, potentially stabilizing an α-helical conformation that is optimal for membrane insertion and pore formation.

  • Dipole-Mediated Membrane Destabilization: The strong dipole moment of the cyano group could interact with the dipole potential of the lipid bilayer, leading to localized destabilization and increased membrane permeability.

graph TD; A[Peptide in Solution] -- Electrostatic Attraction --> B(Peptide Accumulation on Bacterial Membrane); B -- Hydrophobic Interactions & Cnf-Lipid Interactions --> C{Peptide Insertion into Membrane}; C -- Aggregation & Pore Formation --> D[Membrane Permeabilization]; D --> E[Cell Lysis]; Caption: Proposed membrane disruption mechanism of 2-cyanophenylalanine peptides.
Intracellular Targeting

Some AMPs exert their effects by translocating across the cell membrane and interacting with intracellular targets. The unique properties of 2-cyanophenylalanine could facilitate this process:

  • Enhanced Translocation: The modified hydrophobicity and structural features imparted by 2-cyanophenylalanine may improve the peptide's ability to cross the microbial membrane without causing immediate lysis.

  • Inhibition of Essential Enzymes: The cyano group could potentially act as a covalent or non-covalent inhibitor of essential microbial enzymes, such as proteases or metabolic enzymes, by interacting with active site residues.

  • Interaction with Nucleic Acids: The aromatic ring and potential for cation-π interactions could facilitate binding to DNA or RNA, interfering with replication, transcription, or translation.

Structure-Activity Relationship (SAR) Studies: A Roadmap for Optimization

Systematic SAR studies are crucial for optimizing the antimicrobial activity and therapeutic index of 2-cyanophenylalanine-containing peptides. Key parameters to investigate include:

  • Positional Scanning: Replacing each amino acid in a parent AMP sequence with 2-cyanophenylalanine to identify positions where its incorporation is most beneficial.

  • Chirality: Comparing the activity of peptides containing L- versus D-2-cyanophenylalanine to assess the impact on proteolytic stability and target interactions.

  • Hydrophobicity and Charge: Systematically varying the number and position of 2-cyanophenylalanine residues and charged amino acids (e.g., lysine, arginine) to fine-tune the peptide's amphipathicity and overall charge.

Parameter Modification Strategy Expected Outcome
Potency Increase number of Cnf residues at hydrophobic faceEnhanced membrane interaction
Spectrum Vary position of Cnf to alter peptide flexibilityActivity against diverse membrane compositions
Selectivity Optimize balance of Cnf and cationic residuesPreferential binding to bacterial membranes
Stability Incorporate D-Cnf enantiomerIncreased resistance to proteolysis

Evaluating Antimicrobial Efficacy: Essential Experimental Workflows

Rigorous and standardized in vitro and in vivo testing is essential to validate the antimicrobial properties of newly designed 2-cyanophenylalanine-containing peptides.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of a 2-cyanophenylalanine-containing peptide against a bacterial strain.

Materials:

  • Purified 2-cyanophenylalanine-containing peptide

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Peptide Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid) and create a series of two-fold serial dilutions in CAMHB in the 96-well plate.

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Inoculate a few colonies into CAMHB and incubate until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.

    • Include a positive control (bacteria in broth without peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

graph LR; A[Peptide Stock Solution] --> B(Serial Dilution in 96-well plate); C[Bacterial Culture] --> D{Inoculum Preparation (0.5 McFarland)}; D --> E[Inoculation of 96-well plate]; B --> E; E --> F(Incubation at 37°C); F --> G[Visual/Spectrophotometric Reading]; G --> H(MIC Determination); Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Future Perspectives and Conclusion

The incorporation of 2-cyanophenylalanine into antimicrobial peptides represents a promising and largely unexplored avenue for the development of novel therapeutics. The unique physicochemical properties of this non-natural amino acid offer the potential to design peptides with enhanced stability, potency, and selectivity. Future research should focus on a systematic exploration of the structure-activity relationships of 2-cyanophenylalanine-containing peptides, detailed mechanistic studies to elucidate their mode of action, and in vivo evaluation of their efficacy and safety in relevant animal models of infection. As our understanding of the interplay between the 2-cyano group and microbial targets deepens, we can expect the emergence of a new class of highly effective antimicrobial agents to combat the growing threat of drug-resistant pathogens.

References

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - ASM Journals. (2022-11-23). [Link]

  • The Crucial Role of D-2-Cyanophenylalanine in Modern Peptide Synthesis. [Link]

  • Antimicrobial Peptides and Their Analogs: Searching for New Potential Therapeutics - PMC. [Link]

  • Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields - Frontiers. [Link]

  • Mechanism of Antimicrobial Peptides: Antimicrobial, Anti-Inflammatory and Antibiofilm Activities - MDPI. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - NIH. [Link]

  • Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed. [Link]

  • Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC - NIH. [Link]

  • Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC - NIH. [Link]

  • Structure–activity relationships of antibacterial peptides - PMC - NIH. [Link]

  • Cyanobacteria and Eukaryotic Microalgae as Emerging Sources of Antibacterial Peptides. [Link]

  • The relationship between peptide structure and antibacterial activity. [Link]

  • Detecting the Mechanism of Action of Antimicrobial Peptides by Using Microscopic Detection Techniques - MDPI. [Link]

  • ToxiPep: Peptide toxicity prediction via fusion of context-aware representation and atomic-level graph - NIH. [Link]

  • Predicting Antimicrobial Peptide Activity: A Machine Learning-Based Quantitative Structure–Activity Relationship Approach - MDPI. [Link]

  • Structure-activity relationships of the antimicrobial peptide natural product apidaecin - NIH. [Link]

  • Antimicrobial peptides: mechanism of action, activity and clinical potential - PMC. [Link]

  • (PDF) Structure–activity relationships of antibacterial peptides - ResearchGate. [Link]

  • Recent Progress in the Discovery and Design of Antimicrobial Peptides Using Traditional Machine Learning and Deep Learning - MDPI. [Link]

  • Revealing the Mechanisms of Synergistic Action of Two Magainin Antimicrobial Peptides. [Link]

  • Structure-Activity Relationships of the Antimicrobial Peptide Natural Product Apidaecin. [Link]

  • Boosting Synergistic Effects of Short Antimicrobial Peptides With Conventional Antibiotics Against Resistant Bacteria - Frontiers. [Link]

  • In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - NIH. [Link]

  • Peptides with Dual Antimicrobial–Anticancer Activity: Strategies to Overcome Peptide Limitations and Rational Design of Anticancer Peptides - MDPI. [Link]

  • Selective phenylalanine to proline substitution for improved antimicrobial and anticancer activities of peptides designed on phenylalanine heptad repeat - PubMed. [Link]

  • In Vivo Antibacterial Efficacy of Antimicrobial Peptides Modified Metallic Implants Systematic Review and Meta-Analysis - PubMed. [Link]

  • Cyanobacterial Peptides in Anticancer Therapy: A Comprehensive Review of Mechanisms, Clinical Advances, and Biotechnological Innovation - PubMed Central. [Link]

  • Phenylalanine residues act as membrane anchors in the antimicrobial action of Aurein 1.2. [Link]

  • MIC values of different antimicrobial peptides | Download Table - ResearchGate. [Link]

  • Enhancing Antimicrobial Peptide Activity through Modifications of Charge, Hydrophobicity, and Structure - MDPI. [Link]

  • Conjugation of proapoptotic peptides with folate and cyanine dyes for enhanced potency and selectivity towards tumor cell lines - ResearchGate. [Link]

  • Screening and Optimizing Antimicrobial Peptides by Using SPOT-Synthesis - Frontiers. [Link]

  • Antimicrobial Peptide Identified via Machine Learning Presents Both Potent Antibacterial Properties and Low Toxicity toward Human Cells - NIH. [Link]

  • Interaction of Cationic Antimicrobial Peptides with Model Membranes*. [Link]

  • Screening and Optimizing Antimicrobial Peptides by Using SPOT-Synthesis - Frontiers. [Link]

  • Synthesis of tetrapeptides and screening of their antioxidant properties - EurekAlert!. [Link]

  • The Antimicrobial Peptide 1018-K6 Interacts Distinctly with Eukaryotic and Bacterial Membranes, the Basis of Its Specificity and Bactericidal Activity - MDPI. [Link]

  • Enhancing Antimicrobial Peptide Activity through Modifications of Charge, Hydrophobicity, and Structure - ResearchGate. [Link]

  • Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells - PMC - NIH. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Incorporation of 2-Amino-3-(2-cyanophenyl)propanoic acid into Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Chemical Diversity of Peptides

The introduction of non-canonical amino acids into peptides is a powerful strategy for enhancing their therapeutic potential and for their use as molecular probes.[1] These novel building blocks can improve pharmacokinetic profiles, increase resistance to enzymatic degradation, and introduce unique functionalities for studying biological processes.[2][3] 2-Amino-3-(2-cyanophenyl)propanoic acid, a phenylalanine derivative with a cyano group at the ortho position of the phenyl ring, is one such valuable unnatural amino acid.[3] The electron-withdrawing nature of the cyano group can modulate the electronic and steric properties of the peptide, potentially influencing receptor binding and biological activity.[2][] Furthermore, the cyano group can serve as a useful infrared or fluorescent probe.[5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient incorporation of 2-Amino-3-(2-cyanophenyl)propanoic acid into peptides using standard solid-phase peptide synthesis (SPPS) protocols. We will delve into the technical nuances of handling this specific amino acid, from protecting group strategies to cleavage and final peptide characterization.

Chemical Properties of 2-Amino-3-(2-cyanophenyl)propanoic acid

A thorough understanding of the chemical properties of this unnatural amino acid is crucial for its successful incorporation.

PropertyValueSource
Molecular Formula C10H10N2O2[6]
Molecular Weight 190.20 g/mol [6]
CAS Number 263396-41-4 (for D-isomer)[3]
Appearance White to off-white powderN/A
Solubility Soluble in aqueous base and organic solvents like DMF and DMSO[7]

Note: The L-isomer is also commercially available and the choice of stereochemistry will depend on the specific application.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of 2-Amino-3-(2-cyanophenyl)propanoic acid is readily achievable using the well-established Fmoc/tBu solid-phase peptide synthesis strategy.[8][9] The general workflow is outlined below.

SPPS_Workflow cluster_resin Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Cleavage and Purification Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Repeat for each amino acid Coupling Couple Fmoc-AA-OH (e.g., Fmoc-L-2-cyanophenylalanine) Wash1->Coupling Repeat for each amino acid Wash2 DMF Wash Coupling->Wash2 Repeat for each amino acid Wash2->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Wash2->Cleavage Precipitation Precipitate in cold ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Characterization Characterize by MS and HPLC Purification->Characterization Amino_Acid_Structure Fmoc-L-2-cyanophenylalanine

Caption: Structure of Fmoc-L-2-cyanophenylalanine.

The SPPS Cycle: Deprotection and Coupling

The synthesis of the peptide proceeds through a series of iterative cycles of Fmoc deprotection and amino acid coupling. [10][11]

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of Fmoc-L-2-cyanophenylalanine:

    • Rationale: The ortho-cyano group on the phenyl ring may introduce some steric hindrance. Therefore, a robust coupling strategy is recommended. The use of a coupling agent such as HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is generally effective. A slight increase in coupling time or a double coupling may be beneficial to ensure the reaction goes to completion.

    • In a separate vial, dissolve Fmoc-L-2-cyanophenylalanine (3-5 equivalents relative to the resin loading) and HCTU (3-5 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours. A Kaiser test can be performed to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

    • Drain the coupling solution and wash the resin thoroughly with DMF.

Cleavage and Deprotection

Once the peptide sequence is complete, the peptide is cleaved from the solid support, and the acid-labile side-chain protecting groups are removed simultaneously.

  • Rationale: The cyano group is generally stable to the strong acid conditions of the final cleavage. A standard trifluoroacetic acid (TFA) cleavage cocktail is suitable.

  • Protocol:

    • Wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude peptide will require purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), followed by characterization to confirm its identity and purity. [12]

Analytical Technique Purpose Expected Outcome
RP-HPLC Purification and purity assessment A major peak corresponding to the desired peptide. Purity is determined by the area of this peak relative to the total peak area.
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) Confirmation of molecular weight The observed molecular weight should match the calculated theoretical molecular weight of the peptide containing the 2-cyanophenylalanine residue.

| Tandem Mass Spectrometry (MS/MS) | Sequence verification | Fragmentation of the peptide should yield a series of b- and y-ions that confirm the amino acid sequence, including the position of the 2-cyanophenylalanine. |

Potential Applications

The incorporation of 2-Amino-3-(2-cyanophenyl)propanoic acid can be leveraged for several applications:

  • Enhanced Biological Activity: The modified electronic and steric properties can lead to improved binding to biological targets. [3]* Increased Proteolytic Stability: The unnatural amino acid can hinder recognition by proteases, thereby extending the in vivo half-life of the peptide. [2]* Fluorescent and IR Probing: The cyano group has unique spectroscopic properties that can be used to study peptide conformation, binding events, and localization within cells. [5]* Drug Delivery and Biomaterials: Peptides containing this amino acid can be used in the development of novel drug delivery systems and hydrogels for tissue engineering. [13]

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling Steric hindrance from the ortho-cyano group.- Increase coupling time to 2-4 hours.- Perform a double coupling.- Use a more potent coupling agent.
Low Cleavage Yield Incomplete cleavage from the resin.- Increase cleavage time to 4 hours.- Ensure the resin is completely dry before adding the cleavage cocktail.
Side Reactions Although the cyano group is relatively stable, prolonged exposure to strong acid could potentially lead to hydrolysis.- Minimize cleavage time to what is necessary for complete deprotection.

Conclusion

The incorporation of 2-Amino-3-(2-cyanophenyl)propanoic acid into peptides via Fmoc-based SPPS is a straightforward process that can significantly enhance the properties and applications of the resulting peptides. By understanding the specific chemical nature of this unnatural amino acid and making minor adjustments to standard protocols, researchers can successfully synthesize these modified peptides for a wide range of applications in drug discovery, chemical biology, and materials science.

References

  • Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Mastering Peptide Synthesis: The Importance of Cyano-Phenylalanine Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • The Crucial Role of D-2-Cyanophenylalanine in Modern Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • 2-Amino-3-(3-cyano-phenyl)-propionic acid. (n.d.). PubChem. Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]

  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. (2020). Nature Communications. Retrieved from [Link]

  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Amino Acid Sidechain Deprotection. (n.d.). AAPPTec. Retrieved from [Link]

  • Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. (2004). ResearchGate. Retrieved from [Link]

  • Fmoc-2-cyano-L-phenylalanine. (n.d.). Anaspec. Retrieved from [Link]

  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. (2022). Biomatik. Retrieved from [Link]

  • p-Cyano-L-phenylalanine. (2023). American Chemical Society. Retrieved from [Link]

  • Three Inventive Biomedical Applications for Synthetic Peptides. (2024). GenScript. Retrieved from [Link]

  • A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles. (2013). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. (n.d.). PNAS. Retrieved from [Link]

  • 2-amino-3-(4-cyanophenyl)propanoic Acid. (n.d.). PubChem. Retrieved from [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols. Retrieved from [Link]

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022). ASM Journals. Retrieved from [Link]

  • Neumann et al. (n.d.). ChemRxiv. Retrieved from [Link]

  • Effective Structural Characterization Strategies for Peptides. (n.d.). BioPharmaSpec. Retrieved from [Link]

  • Reprogramming natural proteins using unnatural amino acids. (2021). RSC Publishing. Retrieved from [Link]

  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. (2020). ResearchGate. Retrieved from [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (2005). Semantic Scholar. Retrieved from [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014). In Peptide Synthesis (pp. 3-25). Humana Press. Retrieved from [Link]

  • (S)-3-Amino-3-(3-cyanophenyl)propanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine. Retrieved from [Link]

Sources

Application Notes and Protocols for the Study of Protein-Ligand Interactions Using 2-Amino-3-(2-cyanophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: Probing Tryptophan-Binding Sites with a Novel Non-Canonical Amino Acid

The study of protein-ligand interactions is a cornerstone of drug discovery and chemical biology, providing fundamental insights into biological processes and mechanisms of therapeutic intervention.[1] Non-canonical amino acids represent a powerful class of chemical tools for dissecting these interactions. This guide focuses on the application of 2-Amino-3-(2-cyanophenyl)propanoic acid , a synthetic amino acid and a structural analog of tryptophan, for the investigation of protein-ligand interactions. The introduction of a cyano group onto the phenyl ring of the tryptophan scaffold offers unique electronic and steric properties that can be exploited to probe the active sites of tryptophan-binding proteins.

A primary and highly relevant target for tryptophan analogs is Tryptophan Hydroxylase (TPH) , the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin.[2][3] TPH catalyzes the hydroxylation of L-tryptophan to 5-hydroxytryptophan, the first step in the production of serotonin and melatonin.[2][4][5] Dysregulation of the serotonergic system is implicated in a multitude of pathological conditions, including psychiatric disorders, irritable bowel syndrome, and carcinoid syndrome.[6][7][8] Consequently, the two isoforms of TPH, TPH1 (primarily in the periphery) and TPH2 (in the central nervous system), are significant therapeutic targets.[2][9] This document provides a comprehensive guide for researchers on utilizing 2-Amino-3-(2-cyanophenyl)propanoic acid to investigate its interaction with TPH, serving as a model system for studying other tryptophan-binding proteins.

Physicochemical Properties of 2-Amino-3-(2-cyanophenyl)propanoic acid

A thorough understanding of the physicochemical properties of a ligand is critical for designing and interpreting protein-ligand interaction studies. The table below summarizes the key properties of 2-Amino-3-(2-cyanophenyl)propanoic acid.

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂O₂[10]
Molecular Weight190.19 g/mol [10]
IUPAC Name2-amino-3-(2-cyanophenyl)propanoic acid[10]
Canonical SMILESC1=CC=C(C(=C1)CN)C#N[10]
SolubilitySoluble in hot alcohol and alkali hydroxides; insoluble in chloroform.[4]
pKa (α-amino group)~9.4Estimated from tryptophan[4]
pKa (α-carboxylic acid group)~2.4Estimated from tryptophan[4]

Experimental Workflow for Characterizing Protein-Ligand Interactions

The following diagram outlines a typical experimental workflow for characterizing the interaction of 2-Amino-3-(2-cyanophenyl)propanoic acid with a target protein, such as Tryptophan Hydroxylase. This workflow integrates biochemical, biophysical, and computational approaches to provide a comprehensive understanding of the binding event.

experimental_workflow cluster_biochemical Biochemical Characterization cluster_biophysical Biophysical Validation cluster_computational Computational Modeling Enzyme Kinetics Enzyme Kinetics Binding Assays Binding Assays Enzyme Kinetics->Binding Assays Thermal Shift Assay Thermal Shift Assay Binding Assays->Thermal Shift Assay ITC Isothermal Titration Calorimetry (ITC) Thermal Shift Assay->ITC Structural Biology X-ray Crystallography / Cryo-EM ITC->Structural Biology MD Simulations Molecular Dynamics Simulations Structural Biology->MD Simulations Molecular Docking Molecular Docking Molecular Docking->MD Simulations Target Protein Expression & Purification Target Protein Expression & Purification Target Protein Expression & Purification->Enzyme Kinetics Target Protein Expression & Purification->Binding Assays Target Protein Expression & Purification->Thermal Shift Assay Target Protein Expression & Purification->ITC Target Protein Expression & Purification->Structural Biology Target Protein Expression & Purification->Molecular Docking

Caption: A comprehensive workflow for characterizing the interaction of 2-Amino-3-(2-cyanophenyl)propanoic acid with a target protein.

Detailed Protocols

Protocol 1: In Vitro Tryptophan Hydroxylase (TPH) Inhibition Assay

This protocol describes a continuous coupled-enzyme assay to determine the inhibitory potential and mechanism of 2-Amino-3-(2-cyanophenyl)propanoic acid against TPH. The production of 5-hydroxytryptophan by TPH is coupled to the activity of aromatic amino acid decarboxylase (AADC), which converts 5-hydroxytryptophan to serotonin. The consumption of a cofactor can then be monitored spectrophotometrically.

Causality Behind Experimental Choices:

  • Coupled-Enzyme System: A coupled assay provides a continuous readout of enzyme activity, which is often more convenient and higher-throughput than endpoint assays.[11] It is crucial to ensure the coupling enzyme (AADC) is in excess so that the TPH-catalyzed reaction is the rate-limiting step.[11]

  • Cofactors: TPH requires L-tryptophan, molecular oxygen, Fe(II), and tetrahydrobiopterin (BH4) for its catalytic activity.[2][12] These must be supplied in the reaction mixture.

  • Inhibitor Concentration Range: A wide range of inhibitor concentrations, spanning several orders of magnitude around the expected Ki, is necessary to accurately determine the inhibition constant and mechanism.[13]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of 2-Amino-3-(2-cyanophenyl)propanoic acid in a suitable solvent (e.g., DMSO or an aqueous buffer with pH adjustment).

    • Prepare assay buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 10% glycerol.

    • Prepare stock solutions of L-tryptophan (substrate), (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), and ferrous ammonium sulfate (Fe(II)).

    • Obtain or purify recombinant human TPH1 or TPH2 and aromatic amino acid decarboxylase (AADC).

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of assay buffer containing AADC (final concentration ~10 µM).

    • Add 10 µL of varying concentrations of 2-Amino-3-(2-cyanophenyl)propanoic acid (or vehicle control).

    • Add 20 µL of a mixture of L-tryptophan and BH4. To determine the mechanism of inhibition, this step should be repeated with varying concentrations of L-tryptophan (e.g., 0.5x, 1x, 2x, 5x, 10x Km).

    • Initiate the reaction by adding 20 µL of TPH enzyme (final concentration ~50 nM).

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Monitor the decrease in absorbance at 340 nm (due to the oxidation of BH4) or the increase in a fluorescent product if a fluorescent probe is used, every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the progress curves.

    • Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), generate Lineweaver-Burk or Michaelis-Menten plots at each substrate concentration in the presence of different inhibitor concentrations.[14][15]

Protocol 2: Thermal Shift Assay (TSA) for Target Engagement

TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to confirm the direct binding of a ligand to its target protein. The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Causality Behind Experimental Choices:

  • Fluorescent Dye: A fluorescent dye, such as SYPRO Orange, is used to monitor protein unfolding. The dye binds to exposed hydrophobic regions of the unfolded protein, resulting in an increase in fluorescence.

  • Temperature Gradient: A gradual increase in temperature is applied to induce protein denaturation. The midpoint of this transition is the melting temperature (Tm).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a solution of the target protein (e.g., TPH) at a final concentration of 2 µM in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

    • Prepare a stock solution of SYPRO Orange dye (e.g., 5000x in DMSO).

    • Prepare a stock solution of 2-Amino-3-(2-cyanophenyl)propanoic acid.

  • Assay Procedure (96- or 384-well PCR plate format):

    • In each well, combine the protein solution, SYPRO Orange dye (final concentration 5x), and varying concentrations of 2-Amino-3-(2-cyanophenyl)propanoic acid (or vehicle control).

    • Seal the plate and centrifuge briefly to remove any bubbles.

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, while continuously monitoring fluorescence.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • Determine the Tm for each condition by fitting the data to a Boltzmann equation.

    • A significant positive shift in Tm (ΔTm) in the presence of the compound indicates direct binding.

Data Presentation and Interpretation

Table 1: Sample Enzyme Inhibition Data for 2-Amino-3-(2-cyanophenyl)propanoic acid against TPH1
Substrate [L-Trp] (µM)Inhibitor [µM]Velocity (µmol/min/mg)
250 (Control)1.25
2510.98
2550.65
25100.45
500 (Control)2.10
5011.85
5051.30
50100.95
1000 (Control)3.50
10013.20
10052.50
100101.90
Hypothetical Signaling Pathway Investigation

The inhibition of TPH by 2-Amino-3-(2-cyanophenyl)propanoic acid can be utilized to study the downstream effects of reduced serotonin synthesis. The following diagram illustrates a simplified signaling pathway that could be investigated.

signaling_pathway L-Tryptophan L-Tryptophan TPH TPH L-Tryptophan->TPH 5-Hydroxytryptophan 5-Hydroxytryptophan TPH->5-Hydroxytryptophan AADC AADC 5-Hydroxytryptophan->AADC Serotonin Serotonin AADC->Serotonin Serotonin_Receptor Serotonin Receptor (e.g., 5-HT₂A) Serotonin->Serotonin_Receptor Inhibitor 2-Amino-3-(2-cyanophenyl) propanoic acid Inhibitor->TPH Downstream_Signaling Downstream Signaling (e.g., Ca²⁺ mobilization) Serotonin_Receptor->Downstream_Signaling Cellular_Response Cellular Response (e.g., smooth muscle contraction) Downstream_Signaling->Cellular_Response

Caption: Simplified serotonin biosynthesis and signaling pathway, highlighting the inhibitory action of 2-Amino-3-(2-cyanophenyl)propanoic acid on TPH.

Trustworthiness and Self-Validating Systems

Authoritative Grounding and Comprehensive References

The methodologies and scientific rationale presented in this guide are grounded in established principles of enzymology and biophysical chemistry. For further in-depth understanding, researchers are encouraged to consult the primary literature and authoritative reviews on protein-ligand interactions and enzyme kinetics.[1][13][14][16]

References

  • Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.
  • PubMed. (2009). Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract.
  • ResearchGate. (n.d.). Reactivity of 2-amino-3-cyanopyridines.
  • Frontiers. (2022). Cryo-EM Structure and Activator Screening of Human Tryptophan Hydroxylase 2.
  • bioRxiv. (2022). Structural characterization of human tryptophan hydroxylase 2 reveals L-Phe as the superior regulatory domain ligand relevant.
  • Wikipedia. (n.d.). Tryptophan.
  • MDPI. (2024). Melatonin as a Guardian of Mitochondria: Mechanisms and Therapeutic Potential in Neurodegenerative Diseases.
  • bioRxiv. (2022). Structural characterization of human tryptophan hydroxylase 2 reveals L-Phe as the superior regulatory domain ligand relevant for serotonin biosynthesis.
  • Wikipedia. (n.d.). Tryptophan hydroxylase.
  • PubMed. (2023). Structural characterization of human tryptophan hydroxylase 2 reveals that L-Phe is superior to L-Trp as the regulatory domain ligand.
  • PubMed. (2009). Substituted 3-(4-(1,3,5-triazin-2-yl)-phenyl)-2-aminopropanoic acids as novel tryptophan hydroxylase inhibitors.
  • PubMed Central. (2014). Molecular Docking of Bacosides with Tryptophan Hydroxylase.
  • PubChem. (n.d.). 2-Amino-3-(3-cyano-phenyl)-propionic acid.
  • Graphviz. (2015). Drawing graphs with dot.
  • PubMed Central. (2007). Dynamic protein ligand interactions – insights from MS.
  • Purdue OWL. (n.d.). In-Text Citations: The Basics.
  • Graphviz. (2024). DOT Language.
  • American Psychological Association. (2024). In-text citations - APA Style.
  • Frontiers. (2020). Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations.
  • PubMed Central. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • Patsnap Synapse. (2024). What are TPH2 inhibitors and how do they work?.
  • Royal Society of Chemistry. (2018). Cation–π interactions in protein–ligand binding: theory and data-mining reveal different roles for lysine and arginine.
  • ACS Publications. (2001). Understanding Enzyme Inhibition.
  • BLDpharm. (n.d.). 2-Amino-3-(3-cyanophenyl)propanoic acid.
  • Scientific Style and Format Online. (n.d.). Citation Quick Guide.
  • UC Berkeley EECS. (2013). Let's Draw a Graph: An Introduction with Graphviz.
  • Nature. (2023). Mapping L-phenylalanine binding to the regulatory domains of human tryptophan hydroxylase isoforms.
  • YouTube. (2021). Graphviz tutorial.
  • Scribbr. (2022). The Basics of In-Text Citation | APA & MLA Examples.
  • BOC Sciences. (n.d.). Tryptophan hydroxylase (TPH) Inhibitors, Agonists and Modulators.
  • MDPI. (2024). Protein–Ligand Interactions: Recent Advances in Biophysics, Biochemistry, and Bioinformatics.
  • PubChem. (n.d.). 2-amino-3-(4-cyanophenyl)propanoic Acid.
  • ResearchGate. (2025). Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality.
  • A Quick Introduction to Graphviz. (2017).
  • Semantic Scholar. (2018). Cation–π interactions in protein–ligand binding: theory and data-mining reveal different roles for lysine and arginine.
  • MedchemExpress.com. (n.d.). Tryptophan Hydroxylase | Inhibitors.
  • Blog of Professor Munim. (2023). In-text citation guidelines in academic writing.
  • Bali Medical Journal. (2022). A study of molecular docking of l-tryptophan ligand as a compound in pineapples and bananas binding with the human serotonin transporter (SERT).
  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes.
  • ResearchGate. (2018). Cation-π interactions in protein-ligand binding: Theory and data-mining reveal different roles for lysine and arginine.
  • YouTube. (2017). Biochemistry | Enzyme Inhibition.
  • PubMed. (2014). Molecular docking of bacosides with tryptophan hydroxylase: a model to understand the ....
  • MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.

Sources

Application Note: Cellular Imaging Using Peptides Incorporating the Environment-Sensitive Fluorophore, 2-Amino-3-(2-cyanophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The site-specific incorporation of fluorescent non-canonical amino acids (ncAAs) into peptides represents a powerful strategy for developing minimally perturbing probes for cellular imaging.[1] This guide details the application of peptides containing 2-Amino-3-(2-cyanophenyl)propanoic acid (o-CN-Phe), an intrinsically fluorescent ncAA, for visualizing cellular processes. We provide a comprehensive overview of the photophysical principles, a rationale for the design of environment-sensing peptide probes, and detailed protocols for solid-phase peptide synthesis (SPPS), probe characterization, and live-cell imaging. The unique sensitivity of the cyanophenylalanine fluorophore to its local environment—including solvent polarity, hydrogen bonding, and pH—enables the design of probes that report on specific molecular interactions, conformational changes, or localization within distinct cellular compartments.[2][3][4]

Introduction: Beyond Traditional Fluorophores

Visualizing molecular events in living cells is fundamental to understanding biology. For decades, this has been achieved using large protein tags like GFP or bulky organic dyes conjugated to biomolecules.[1][5] While transformative, these labels can sometimes interfere with the function or localization of the protein of interest.[6] An elegant alternative is the use of small, intrinsically fluorescent ncAAs, which can be incorporated directly into a peptide's sequence with minimal structural disruption.[7][8]

The cyanophenylalanine (PheCN) family of ncAAs has emerged as a versatile toolkit for biochemical and biophysical studies.[2] These amino acids are structurally similar to native phenylalanine but possess a nitrile (cyano) group that imparts unique and useful spectroscopic properties.[9] The fluorescence of PheCN is exquisitely sensitive to its immediate molecular environment.[3][10] This guide focuses on the ortho isomer, 2-Amino-3-(2-cyanophenyl)propanoic acid, and its application in designing sophisticated peptide probes for dynamic cellular imaging.

Part I: Principles and Probe Design

The Scientific Rationale: Why Cyanophenylalanine?

The utility of cyanophenylalanine as a fluorescent reporter stems from three key features:

  • Minimal Perturbation: Its size is comparable to natural aromatic amino acids, allowing it to be incorporated into peptides without significantly altering their structure or function.[7]

  • Environmental Sensitivity: The fluorescence quantum yield and lifetime of PheCN are highly dependent on local environmental factors like solvent accessibility and hydrogen bonding.[3][10] A dramatic increase in fluorescence quantum yield is often observed when the cyano group participates in a hydrogen bond, making it a sensitive probe for events like protein folding or binding.[3]

  • Favorable Photophysics: PheCN can be selectively excited in the presence of native tryptophan and tyrosine residues and can serve as an efficient Förster Resonance Energy Transfer (FRET) partner with tryptophan.[2][3] This allows for the design of ratiometric probes to study conformational changes.[2]

Photophysical Properties of Cyanophenylalanine Isomers

While this note focuses on the ortho isomer (o-CN-Phe), its properties are comparable to the more extensively studied meta (m-CN-Phe) and para (p-CN-Phe) isomers, allowing them to be used interchangeably in many applications.[4] Their key characteristics are summarized below.

Property2-CN-Phe (ortho)3-CN-Phe (meta)4-CN-Phe (para)Justification & Reference
Molar Absorptivity (ε) ~1,500 M⁻¹cm⁻¹ at 273 nm~1,600 M⁻¹cm⁻¹ at 273 nm~1,400 M⁻¹cm⁻¹ at 273 nmMolar absorptivities are comparable across isomers.[4]
Excitation Max (λ_ex) ~273 nm~273 nm~273 nmSimilar absorbance profiles allow for consistent excitation.[4]
Emission Max (λ_em) ~288 nm~288 nm~288 nmEmission profiles are nearly identical.[4]
Quantum Yield (Φ) Sensitive to H-bonding and solvent polarity. Increases in protic solvents.Sensitive to H-bonding and solvent polarity. Increases in protic solvents.Sensitive to H-bonding and solvent polarity. Increases in protic solvents.This environmental sensitivity is the core principle for probe function.[10][11]
Fluorescence Quenching Can be quenched by nearby Tyr, His, Met, Cys residues.Can be quenched by nearby Tyr, His, Met, Cys residues.Can be quenched by nearby Tyr, His, Met, Cys residues.Quenching by specific side chains enables the design of "turn-on" probes.[7][12]
pH Sensitivity Fluorescence is quenched by a deprotonated N-terminal amino group.Fluorescence is quenched by a deprotonated N-terminal amino group.Fluorescence is quenched by a deprotonated N-terminal amino group.Allows for the creation of probes that can sense pH changes.[2][13]
Rational Design of Peptide Probes

The success of a cellular imaging experiment hinges on the intelligent design of the peptide probe. The goal is to create a peptide that not only localizes to the desired cellular target but also produces a measurable change in fluorescence upon interaction.

Causality in Probe Design:

  • To report on binding: Position o-CN-Phe at the binding interface. The change from a water-exposed to a protein- or membrane-sequestered environment will alter its fluorescence.[3][7]

  • To create a "turn-on" sensor: Flank o-CN-Phe with a quenching residue like histidine or tyrosine at a position that is sterically close in the unbound state but moves away upon target binding or cleavage.[12] For example, placing o-CN-Phe and His at positions i and i+4 in a peptide that forms an α-helix upon binding will result in a fluorescence increase as the quencher is spatially separated.[12]

  • To target a specific organelle: Incorporate known organelle-targeting sequences (e.g., a mitochondrial targeting sequence or a nuclear localization signal) into the peptide backbone.

  • To monitor enzyme activity: Design a peptide substrate for a specific enzyme (e.g., a protease) where o-CN-Phe is adjacent to a quencher. Enzymatic cleavage will separate the pair, leading to a "turn-on" fluorescence signal.

G cluster_0 Probe Design Phase cluster_1 Validation Phase DefineTarget 1. Define Biological Target (e.g., Protein, Organelle, Enzyme) SelectPeptide 2. Select/Design Targeting Peptide (e.g., Substrate, Ligand, CPP) DefineTarget->SelectPeptide PlaceProbe 3. Position o-CN-Phe (e.g., at binding interface) SelectPeptide->PlaceProbe AddQuencher 4. Add Modulator (Optional) (e.g., Quencher like His/Tyr) PlaceProbe->AddQuencher Synthesize 5. Synthesize & Purify Peptide AddQuencher->Synthesize Validate 6. In Vitro Validation (Fluorimetry, Binding Assay) Synthesize->Validate Image 7. Live-Cell Imaging Validate->Image G Start Start: Fmoc-Resin Swell Swell Resin (DMF) Start->Swell Deprotect Fmoc Deprotection (20% Piperidine) Swell->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple Couple Next Fmoc-AA Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Wash2->Deprotect Repeat for each AA Cleave Cleave & Deprotect (TFA Cocktail) Wash2->Cleave Final AA Coupled Purify Purify (HPLC) Cleave->Purify End End: Pure Peptide Purify->End

Fig. 2: Automated solid-phase peptide synthesis (SPPS) cycle.

Part III: Cellular Imaging Protocols

This section provides a generalized protocol for live-cell imaging. Optimization of concentrations and incubation times is critical and cell-line dependent.

Detailed Protocol: Live-Cell Imaging with o-CN-Phe Peptides

Materials:

  • Purified o-CN-Phe peptide, lyophilized

  • Sterile DMSO and/or sterile PBS

  • Cell line of interest (e.g., HeLa, U-2 OS) [14][15]* Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Imaging-grade glass-bottom dishes or plates

  • Fluorescence microscope (confocal recommended) with appropriate filter sets (e.g., DAPI or custom UV set for excitation ~270-280 nm and emission ~290-350 nm)

  • (Optional) Organelle-specific counterstains (e.g., MitoTracker™, LysoTracker™)

Step-by-Step Methodology:

  • Cell Preparation: a. One day before imaging, seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment. This ensures healthy, individual cells are available for imaging.

  • Peptide Probe Preparation: a. Prepare a high-concentration stock solution (e.g., 1-10 mM) of the peptide in sterile DMSO. b. On the day of the experiment, dilute the stock solution into complete culture medium or a suitable imaging buffer (e.g., HBSS) to the desired final working concentration. Causality: A titration is necessary to find the optimal concentration that provides a good signal-to-noise ratio without causing cellular toxicity (typically 1-20 µM).

  • Cell Staining: a. Aspirate the culture medium from the cells. b. Add the medium containing the peptide probe to the cells. c. Incubate at 37°C in a CO₂ incubator for a predetermined time (e.g., 30 minutes to 2 hours). This time should be optimized to allow for peptide uptake or target binding.

  • Washing (Optional but Recommended): a. For probes targeting intracellular structures, a wash step may reduce background from non-internalized peptide. Aspirate the probe-containing medium and wash the cells 2-3 times with fresh, warm imaging buffer or medium. b. For probes that bind to cell-surface receptors, imaging may be performed without washing to visualize binding equilibrium.

  • Imaging: a. Mount the dish on the microscope stage, ensuring the cells are maintained at 37°C. b. Locate the cells using brightfield or DIC microscopy. c. Excite the o-CN-Phe probe using a UV light source (e.g., ~275 nm line from a Xenon lamp or a tuned multiphoton laser). Note: Due to the deep-UV excitation, specialized optics and low-phototoxicity imaging conditions (e.g., two-photon microscopy) are highly advantageous. [16] d. Collect the emission signal in the appropriate range (~290-350 nm). e. Acquire images, ensuring to minimize exposure time to reduce phototoxicity.

  • Controls (Trustworthiness):

    • Negative Control: Image untreated cells under the same conditions to assess autofluorescence.

    • Scrambled Peptide Control: Synthesize a peptide with the same amino acid composition but a scrambled sequence to ensure the observed localization is sequence-specific.

    • Competition Assay: For receptor-binding peptides, pre-incubate cells with an excess of unlabeled peptide to demonstrate competitive displacement and specific binding.

G Seed 1. Seed Cells on Glass-Bottom Dish Prepare 2. Prepare Peptide Working Solution Seed->Prepare Incubate 3. Incubate Cells with Peptide Probe Prepare->Incubate Wash 4. Wash Cells (Optional) Incubate->Wash Control Run Parallel Controls (Untreated, Scrambled Peptide) Incubate->Control Image 5. Acquire Images (Fluorescence Microscope) Wash->Image Analyze 6. Analyze Data (Intensity, Localization) Image->Analyze

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Peptide Aggregation with Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the complex challenge of peptide aggregation, with a special focus on peptides incorporating unnatural amino acids (UAAs). This resource is designed for researchers, scientists, and drug development professionals who encounter aggregation-related obstacles in their experimental workflows. As a senior application scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and effectively troubleshoot your experiments.

Peptide aggregation is a common and often frustrating phenomenon that can lead to reduced product yield, loss of bioactivity, and potential safety concerns such as immunogenicity.[1] The incorporation of UAAs, while offering exciting possibilities for enhancing peptide properties, can introduce new complexities that influence aggregation behavior in unpredictable ways.[2][3] This guide provides a structured approach to understanding, detecting, and mitigating aggregation in your UAA-containing peptides.

Frequently Asked Questions (FAQs)

Here are concise answers to some of the most common questions regarding peptide aggregation.

Q1: What are the primary drivers of peptide aggregation, especially with unnatural amino acids?

A1: Peptide aggregation is primarily driven by intermolecular interactions that lead to the formation of insoluble or large, ordered structures.[4] Key factors include:

  • Hydrophobicity: Peptides with a high content of hydrophobic residues, both natural and unnatural, are more prone to aggregate to minimize their exposure to aqueous environments.[5]

  • Secondary Structure Formation: The propensity of a peptide to form stable secondary structures, particularly β-sheets, can facilitate the formation of highly ordered amyloid-like fibrils.[5]

  • Net Charge and pH: At a pH close to the peptide's isoelectric point (pI), the net charge is minimal, reducing electrostatic repulsion between peptide molecules and increasing the likelihood of aggregation.[6]

  • Concentration: Higher peptide concentrations increase the probability of intermolecular encounters, often accelerating aggregation kinetics.[5]

  • Unnatural Amino Acid Properties: The specific size, shape, charge, and rigidity of a UAA can either disrupt or promote aggregation-prone conformations. For instance, bulky, hydrophobic UAAs can increase aggregation, while strategically placed N-methylated or cyclic UAAs can disrupt the hydrogen bonding patterns required for β-sheet formation.[2][7]

Q2: How can I quickly assess if my peptide is aggregating?

A2: A simple visual inspection is the first step. Look for cloudiness, precipitation, or gel formation in your peptide solution. For a more quantitative initial assessment, you can measure the absorbance at 340 nm or higher; an increase in absorbance over time suggests the formation of large aggregates. However, for a more thorough analysis, more sophisticated techniques are required.

Q3: Are there any computational tools to predict the aggregation propensity of peptides with unnatural amino acids?

A3: While several web-based tools like AGGRESCAN, TANGO, and Zyggegator exist to predict aggregation-prone regions (APRs) in peptides composed of natural amino acids, there are currently no programs specifically designed to predict the effects of incorporating unnatural amino acids on aggregation propensity.[5][8] Therefore, empirical testing remains crucial.

Q4: Can a specific unnatural amino acid be universally "anti-aggregation"?

A4: Unfortunately, no single UAA is universally anti-aggregation. The effect of a UAA is highly context-dependent, relying on its position within the peptide sequence and the overall properties of the peptide. However, certain classes of UAAs, such as N-methylated amino acids or pseudoprolines, are often employed to disrupt the peptide backbone's ability to form the hydrogen bonds necessary for β-sheet formation and have been shown to be effective in many cases.[9]

In-Depth Troubleshooting Guides

This section provides detailed strategies and experimental protocols to diagnose and resolve aggregation issues.

Detecting and Characterizing Peptide Aggregates

Accurate detection and characterization of aggregates are critical for understanding the extent of the problem and evaluating the effectiveness of your troubleshooting strategies.

Initial Assessment:

  • Visual Inspection: As mentioned in the FAQs, this is the simplest first step.

  • UV-Vis Spectroscopy: Monitor the absorbance at a wavelength outside the peptide's absorbance range (e.g., 340-600 nm) over time. An increasing signal indicates scattering from large aggregates.

Quantitative and Qualitative Characterization:

A multi-faceted approach using a combination of techniques is often necessary for a comprehensive understanding of the aggregation state.

Technique Principle Information Gained Considerations
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity to determine the size distribution of particles in solution.[10][11]Provides the average particle size (hydrodynamic radius) and polydispersity index (a measure of the width of the size distribution).Highly sensitive to small amounts of large aggregates. Can be misleading if the sample is very heterogeneous.
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic volume as they pass through a porous column.[10]Quantifies the amount of monomer, oligomers, and larger aggregates. Can be coupled with Multi-Angle Light Scattering (SEC-MALS) for absolute molecular weight determination.Potential for aggregates to be filtered by the column or for interactions between the peptide and the column matrix to affect results.
Analytical Ultracentrifugation (AUC) Monitors the sedimentation of molecules in a strong centrifugal field.[10]Provides detailed information on the size, shape, and distribution of different species in solution, from monomers to large aggregates.A powerful technique but requires specialized equipment and expertise.
Thioflavin T (ThT) Fluorescence Assay ThT dye exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils.[5]Specific for the detection of amyloid-like fibrillar aggregates. Allows for kinetic monitoring of fibril formation.[5]Does not detect amorphous aggregates. The fluorescence signal can be influenced by the specific morphology of the fibrils.
8-Anilinonaphthalene-1-sulfonic acid (ANS) Fluorescence Assay ANS fluorescence increases upon binding to exposed hydrophobic patches on proteins and peptides.[12]Detects the presence of soluble oligomers and pre-fibrillar species that often precede the formation of larger aggregates.Less specific than ThT as it binds to any exposed hydrophobic surface.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the secondary structure of the peptide.[10][13]Can reveal conformational changes associated with aggregation, such as a transition from a random coil or α-helical structure to a β-sheet-rich structure.Signal can be dominated by the non-aggregated species if aggregation is not extensive.
Transmission Electron Microscopy (TEM) Provides high-resolution images of the morphology of aggregates.[10]Allows for the direct visualization of aggregate morphology (e.g., amorphous, fibrillar, oligomeric).Requires sample preparation that can potentially introduce artifacts. Provides qualitative rather than quantitative information.

This protocol provides a general framework for monitoring the kinetics of amyloid fibril formation.

  • Reagent Preparation:

    • Prepare a 1 mM ThT stock solution in water and filter it through a 0.22 µm filter. Store protected from light at 4°C.

    • Prepare your peptide stock solution at a high concentration in a suitable solvent (e.g., DMSO, water).

    • Prepare the aggregation buffer (e.g., PBS, Tris buffer) at the desired pH.

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add the aggregation buffer.

    • Add the ThT stock solution to a final concentration of 10-25 µM.

    • Initiate the aggregation by adding the peptide stock solution to the desired final concentration. The final DMSO concentration should be kept low (typically <5%) to avoid interfering with the aggregation process.

    • Include a control well with buffer and ThT but no peptide.

  • Data Acquisition:

    • Place the plate in a plate reader capable of bottom-reading fluorescence.

    • Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.

    • Monitor the fluorescence intensity over time at a constant temperature, with intermittent shaking to promote aggregation if desired.

  • Data Analysis:

    • Subtract the background fluorescence of the control well from the sample wells.

    • Plot the fluorescence intensity as a function of time. A sigmoidal curve is characteristic of nucleated polymerization, with a lag phase, an exponential growth phase, and a plateau phase.[5]

Strategies to Mitigate Peptide Aggregation

Once aggregation has been confirmed, several strategies can be employed to prevent or reverse it. The optimal approach will depend on the specific peptide and the nature of the aggregation.

Aggregation_Troubleshooting cluster_diagnosis Diagnosis cluster_strategies Mitigation Strategies cluster_validation Validation start Peptide Aggregation Observed char_agg Characterize Aggregates (DLS, SEC, ThT, TEM) start->char_agg is_amyloid Amyloid Fibrils? char_agg->is_amyloid formulation Formulation Optimization - pH Adjustment - Lower Concentration - Additives (Arginine, etc.) is_amyloid->formulation Yes/No synthesis Synthetic Modification - Sequence Redesign - Backbone Protection - Pseudoprolines is_amyloid->synthesis Yes/No re_evaluate Re-evaluate Aggregation formulation->re_evaluate synthesis->re_evaluate success Aggregation Resolved re_evaluate->success Successful fail Aggregation Persists re_evaluate->fail Unsuccessful fail->formulation Iterate fail->synthesis Iterate

Caption: A decision-making workflow for troubleshooting peptide aggregation.

Adjusting the solution conditions is often the first and most straightforward approach.

  • pH Adjustment: Move the pH of the solution at least one to two units away from the peptide's isoelectric point (pI) to increase the net charge and electrostatic repulsion between peptide molecules.[6]

  • Lowering Peptide Concentration: If experimentally feasible, working at a lower peptide concentration can slow down aggregation kinetics.[5]

  • Use of Anti-Aggregation Additives:

    • Arginine: This amino acid is a common and effective excipient that can suppress aggregation through various mechanisms, including shielding hydrophobic patches and interacting with the peptide backbone.[5] A starting concentration of 50-100 mM is often effective.[6]

    • Chaotropic Salts: Salts like guanidinium chloride (GdmCl) and urea can disrupt the ordered structure of water, which can help to solubilize hydrophobic peptides. However, they can also denature proteins and may not be suitable for all applications.

    • Osmolytes: Sugars like sucrose and trehalose can stabilize the native conformation of peptides and proteins, thereby preventing aggregation.[5]

    • Detergents: Non-ionic or zwitterionic detergents (e.g., Tween 20, CHAPS) can be used at low concentrations to solubilize peptides, but they may interfere with downstream applications.

When formulation changes are insufficient or undesirable, modifications to the peptide itself during solid-phase peptide synthesis (SPPS) can be highly effective.

  • Backbone Protection: The use of temporary backbone protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), on the amide nitrogen of an amino acid can physically disrupt the interchain hydrogen bonding required for β-sheet formation.[9][14] These groups are typically incorporated every 6-7 residues in aggregation-prone regions.[9]

  • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides (also known as oxazolidines) derived from serine or threonine can introduce a "kink" in the peptide backbone, effectively breaking up regular secondary structures.[9] These are particularly useful in preventing aggregation during SPPS and are cleaved during the final trifluoroacetic acid (TFA) treatment to yield the native serine or threonine residue.[9]

  • Strategic Amino Acid Substitutions:

    • Proline Insertion: Proline's cyclic structure acts as a "helix breaker" and can disrupt β-sheet formation.[9]

    • "Gatekeeper" Residues: Introducing charged residues (e.g., Lys, Arg, Asp, Glu) flanking a hydrophobic, aggregation-prone region can prevent aggregation through electrostatic repulsion.[5]

    • N-Methylated Amino Acids: N-methylation of the backbone amide nitrogen removes the hydrogen bond donor, directly inhibiting the formation of β-sheets. This is a powerful strategy that can be implemented with specific unnatural amino acids.[2]

This protocol provides a stepwise approach to solubilizing a peptide that has proven difficult to dissolve in aqueous buffers.

  • Initial Dissolution Attempt:

    • Start by attempting to dissolve a small amount of the lyophilized peptide in deionized water. Vortex briefly. If it does not dissolve, proceed to the next step.

  • Acidic or Basic Conditions:

    • If the peptide has a net positive charge at neutral pH (i.e., pI > 7), try dissolving it in a dilute aqueous acid solution (e.g., 10% acetic acid).

    • If the peptide has a net negative charge at neutral pH (i.e., pI < 7), try dissolving it in a dilute aqueous basic solution (e.g., 0.1% ammonium hydroxide).

    • Once dissolved, slowly add your desired buffer to reach the final concentration and pH. Be aware that the peptide may precipitate if the final pH is close to its pI.

  • Organic Solvents:

    • If the peptide remains insoluble, try dissolving it in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (ACN).

    • Once the peptide is in solution, slowly add the aqueous buffer to the dissolved peptide with constant vortexing. Do not add the aqueous buffer too quickly, as this can cause the peptide to precipitate out of solution.

  • Inclusion of Anti-Aggregation Additives:

    • If the peptide is soluble in an organic solvent but precipitates upon addition of an aqueous buffer, try preparing the aqueous buffer with an anti-aggregation additive, such as 50-100 mM L-arginine, before adding it to the peptide solution.

  • Sonication:

    • Brief sonication in a water bath can help to break up small aggregates and facilitate dissolution. Use short bursts to avoid heating the sample.

  • Final Filtration:

    • Once the peptide is in solution, it is good practice to filter it through a 0.22 µm syringe filter to remove any remaining particulate matter before use in biological assays.

Concluding Remarks

Addressing the aggregation of peptides containing unnatural amino acids requires a systematic and often empirical approach. By understanding the fundamental principles of peptide aggregation and employing the diagnostic and mitigation strategies outlined in this guide, you will be better equipped to overcome these challenges. Remember that each peptide is unique, and a combination of the techniques described here may be necessary to achieve a stable, monomeric, and biologically active preparation.

References

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). Interface Focus. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2023). PubMed Central. [Link]

  • A peptide strategy for inhibiting different protein aggregation pathways in disease. (2022). bioRxiv. [Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2022). PubMed Central. [Link]

  • Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. (2022). National Institutes of Health. [Link]

  • Peptide synthesis troubleshooting using unnatural amino acids. (2024). Reddit. [Link]

  • How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction?. (2019). Reddit. [Link]

  • How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. (2023). ACS Publications. [Link]

  • Protein Aggregation Analysis. (n.d.). Intertek. [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). PubMed Central. [Link]

  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. (2025). PubMed Central. [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2021). ACS Publications. [Link]

  • A facile and dynamic assay for the detection of peptide aggregation. (2013). PubMed. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive. [Link]

Sources

Overcoming challenges in the synthesis of hydrophobic cyanophenylalanine peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of hydrophobic peptides incorporating the non-natural amino acid L-4-cyanophenylalanine (Cnf). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these challenging sequences. The inherent hydrophobicity of the peptide backbone, combined with the unique properties of Cnf, can lead to significant hurdles in solid-phase peptide synthesis (SPPS), purification, and analysis.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments. Our approach is rooted in explaining the underlying chemical principles to empower you to make informed decisions and optimize your synthetic strategies.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the synthesis of hydrophobic cyanophenylalanine peptides.

Problem 1: Poor Swelling of the Resin and Incomplete Coupling Reactions

Q: I've noticed that my resin bed is not swelling properly after a few coupling cycles with hydrophobic amino acids and L-4-cyanophenylalanine. My Kaiser test is also showing a false negative. What is happening and how can I fix it?

A: This is a classic sign of on-resin peptide aggregation.[1][2] Hydrophobic peptide chains, especially those containing β-sheet-promoting residues, can fold and form strong inter-chain hydrogen bonds.[2][3][4] This aggregation effectively collapses the resin pores, preventing the efficient diffusion of reagents to the reactive sites. The result is incomplete coupling and deprotection, leading to deletion sequences and a low yield of the target peptide. L-4-cyanophenylalanine, with its aromatic side chain, can contribute to these hydrophobic interactions.

Causality and Recommended Solutions:

The primary cause is the poor solvation of the growing peptide chain. To overcome this, we need to disrupt the secondary structures and improve solvation.

  • Solvent Choice: Switch from Dimethylformamide (DMF) to N-methylpyrrolidone (NMP).[5] NMP is a less polar solvent that can better solvate hydrophobic peptides and disrupt aggregation, leading to improved crude purity and yield.[5] In some cases, adding chaotropic agents like SCN- or ClO4- or solvents like DMSO or TFE to the coupling and deprotection solutions can also be beneficial.[4]

  • Elevated Temperature & Microwave Synthesis: Increasing the reaction temperature disrupts the hydrogen bonds causing aggregation.[3] Microwave-assisted peptide synthesis is particularly effective at rapidly heating the reaction mixture, which can significantly improve the purity and yield of "difficult" peptides.[3] However, be cautious with heat-sensitive residues like Cysteine and Histidine, as elevated temperatures can increase the risk of racemization.[3]

  • "Difficult Sequence" Mitigation Strategies:

    • Pseudoprolines: Introduce dipeptide building blocks containing a pseudoproline (an oxazolidine derivative of Ser or Thr). These "kink" the peptide backbone, disrupting the formation of stable secondary structures that lead to aggregation.

    • Backbone Protection: Incorporate a protecting group on a backbone nitrogen, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, to sterically hinder inter-chain hydrogen bonding.

Below is a workflow to address on-resin aggregation:

G cluster_0 Troubleshooting On-Resin Aggregation start Observation: Poor Resin Swelling/ Incomplete Coupling solvent Switch to NMP from DMF start->solvent Initial Step temp Increase Reaction Temperature (Conventional or Microwave) solvent->temp If aggregation persists reassess Re-evaluate Synthesis (Monitor Swelling and Coupling) solvent->reassess chem Incorporate Pseudoproline or Hmb temp->chem For highly prone sequences temp->reassess chem->reassess reassess->start Issue Persists: Re-design Synthesis Strategy success Successful Synthesis reassess->success Problem Resolved

Workflow for addressing on-resin aggregation.
Problem 2: Inefficient Coupling of Fmoc-L-4-cyanophenylalanine

Q: I am experiencing low coupling efficiency specifically when adding Fmoc-L-4-cyanophenylalanine, even with standard coupling reagents like HBTU. What could be the cause and what are the best coupling reagents for this amino acid?

A: Fmoc-L-4-cyanophenylalanine can be considered a sterically hindered amino acid due to its bulky aromatic side chain. Standard coupling conditions may not be sufficient for a complete and rapid reaction, leading to deletion sequences.

Causality and Recommended Solutions:

The steric hindrance around the carboxylic acid group slows down the acylation reaction. To overcome this, more potent activating agents are required.

  • High-Potency Coupling Reagents: Switch to more reactive coupling reagents.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally more efficient than HBTU for hindered couplings.[6]

    • COMU (1-Cyano-2-ethoxy-2-oxoethylidenoxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that shows coupling efficiencies comparable to HATU and has the added benefits of being non-explosive and less allergenic.[7]

    • For extremely difficult couplings, consider reagents that form amino acid fluorides in situ, such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) .[7]

  • Optimized Reaction Conditions:

    • Double Coupling: Perform the coupling reaction twice before proceeding to the next deprotection step.

    • Extended Coupling Times: Increase the reaction time to allow for complete acylation.

    • In Situ Neutralization: Use an in situ neutralization protocol where the activated amino acid and a non-nucleophilic base (like DIEA) are added directly to the resin after deprotection without a separate neutralization wash. This minimizes aggregation of the protonated amine.[8]

Coupling ReagentActive Ester FormedRelative ReactivityKey Advantages
HBTU/TBTU OBt EsterStandardWidely used, cost-effective.
HCTU O-6-ClBt EsterHigherMore reactive than HBTU.
HATU/PyAOP OAt EsterVery HighPyridine nitrogen provides anchimeric assistance, highly efficient for hindered couplings.[6]
COMU Oxyma EsterVery HighSafer handling, high solubility, comparable to HATU.[7]
TFFH Acid FluorideExtremely HighExcellent for sterically demanding amino acids.[7]
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids.
Problem 3: Poor Solubility of the Crude Peptide After Cleavage

Q: After cleaving my hydrophobic cyanophenylalanine peptide from the resin, I'm struggling to dissolve the crude product for purification. It precipitates even in common HPLC solvents. How can I improve its solubility?

A: This is a very common issue with hydrophobic peptides. The same forces that cause on-resin aggregation are at play in the free peptide, leading to poor solubility in aqueous solutions.[4]

Causality and Recommended Solutions:

The high proportion of non-polar residues drives the peptide to aggregate and precipitate out of polar solvents.

  • Solvent Selection for Analysis and Purification:

    • Start by attempting to dissolve a small amount of the peptide in organic solvents like DMSO, DMF, or NMP .[9]

    • For RP-HPLC, you may need to add organic modifiers to your mobile phase. Acetonitrile (ACN) is standard, but for very hydrophobic peptides, you might need to use isopropanol or add small amounts of formic acid or trifluoroacetic acid (TFA) to improve solubilization.[4] In extreme cases, hexafluoroisopropanol (HFIP) can be used, but it is corrosive and requires a dedicated HPLC system.

  • pH Adjustment: The net charge of a peptide significantly influences its solubility.[10]

    • If your peptide has a net positive charge (more basic residues like K, R, H), try dissolving it in an acidic solution (e.g., 10% acetic acid).

    • If it has a net negative charge (more acidic residues like D, E), try a basic solution (e.g., dilute ammonium bicarbonate).

    • Then, dilute slowly into your desired buffer.

  • Proactive Synthesis Strategy: Solubilizing Tags:

    • For future syntheses of particularly difficult sequences, consider incorporating a temporary, cleavable hydrophilic tag.[4] These tags can be attached to the N- or C-terminus and dramatically improve the solubility of the peptide during both synthesis and purification.[4] After successful purification, the tag is removed.

Frequently Asked Questions (FAQs)

Q1: How do I purify my hydrophobic cyanophenylalanine peptide?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[11] For hydrophobic peptides:

  • Column Choice: Use a C4 or C8 column instead of the more common C18. The lower hydrophobicity of the stationary phase will reduce the risk of irreversible binding.

  • Mobile Phase: A typical mobile phase system is 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).

  • Gradient: Use a shallow gradient to ensure good separation of your target peptide from closely eluting impurities.

  • Loading: Dissolve your crude peptide in the minimum amount of a strong organic solvent (like DMSO or DMF) and then dilute with the initial mobile phase composition. Ensure the peptide remains in solution before injecting.

Q2: How can I monitor the progress of my hydrophobic peptide synthesis?

A2: The traditional Kaiser test can be unreliable for hydrophobic sequences due to aggregation hiding the free amines.[4]

  • Alternative Tests: Consider using the TNBS (trinitrobenzenesulfonic acid) test, which can sometimes detect amines that are inaccessible to the ninhydrin reagent.

  • LC-MS Analysis of Cleaved Aliquots: The most reliable method is to take a small sample of the resin after key coupling steps, cleave the peptide, and analyze it by LC-MS. This will give you a clear picture of the reaction's success and the presence of any deletion products.

Q3: Does the cyano group of L-4-cyanophenylalanine require special protection during SPPS?

A3: No, the cyano group is stable under the standard conditions of Fmoc-based solid-phase peptide synthesis, including repeated exposure to piperidine for Fmoc deprotection and TFA for final cleavage.

Q4: Can I use L-4-cyanophenylalanine in native chemical ligation (NCL)?

A4: Yes, L-4-cyanophenylalanine is compatible with NCL. If it is at the C-terminus of a peptide thioester fragment or the N-terminus of another fragment (after a cysteine residue), it will not interfere with the ligation reaction.

Q5: What are the best analytical techniques to characterize my final cyanophenylalanine peptide?

A5: A combination of techniques is essential for full characterization:

  • HPLC/UPLC: To determine purity.[12][13]

  • Mass Spectrometry (MS): To confirm the molecular weight of the peptide.[12][13]

  • NMR Spectroscopy: For detailed structural elucidation, especially to confirm the incorporation and integrity of the cyanophenylalanine residue.[13]

  • Amino Acid Analysis: To confirm the amino acid composition and quantify the peptide.

The workflow for peptide analysis is as follows:

G cluster_1 Peptide Characterization Workflow start Purified Peptide hplc Purity Assessment (HPLC/UPLC) start->hplc ms Identity Confirmation (Mass Spectrometry) start->ms final Fully Characterized Peptide hplc->final ms->final nmr Structural Elucidation (NMR Spectroscopy) aaa Composition & Quantification (Amino Acid Analysis) final->nmr For Detailed Structure final->aaa For Quantification

Workflow for analytical characterization.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of Fmoc-L-4-cyanophenylalanine using HATU

This protocol assumes a 0.1 mmol synthesis scale.

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amino group of the preceding residue using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling Reagent Preparation: In a separate vial, dissolve Fmoc-L-4-cyanophenylalanine (4 eq, 0.4 mmol), HATU (3.9 eq, 0.39 mmol), and HOAt (4 eq, 0.4 mmol) in DMF.

  • Activation: Add DIEA (8 eq, 0.8 mmol) to the amino acid/coupling reagent mixture. Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 2-4 hours at room temperature.

  • Monitoring: Perform a TNBS test to check for completion. If the test is positive (indicating incomplete coupling), wash the resin with DMF and repeat steps 2-4 (double coupling).

  • Washing: Once the coupling is complete (negative TNBS test), wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents.

  • Proceed: Continue with the deprotection of the Fmoc-L-4-cyanophenylalanine for the next coupling cycle.

References

  • AAPPTEC. (2020, February 14). Synthesizing Hydrophobic Peptides. [Link]

  • Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link]

  • Katritzky, A. R., et al. (n.d.). Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]

  • Wang, L., et al. (n.d.). Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation. PMC - NIH. [Link]

  • University of Washington. (2019, April 19). Synthetic peptide can inhibit toxicity, aggregation of protein in Alzheimer's disease. ScienceDaily. [Link]

  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. [Link]

  • Coin, I., et al. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PubMed. [Link]

  • Bednarek, M. A., et al. (n.d.). Aggregation of Resin-Bound Peptides During Solid-Phase Peptide Synthesis. Prediction of Difficult Sequences. PubMed. [Link]

  • Tucker, M. J., et al. (n.d.). Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics. NIH. [Link]

  • Wang, L., et al. (2010, July 27). Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation. PubMed. [Link]

  • Coin, I., et al. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]

  • Coin, I., et al. (2020, March 3). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. [Link]

  • Colzani, M., et al. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]

  • Aulic, S., et al. (2023, May 23). Self-assembled aggregates based on cationic amphiphilic peptides: structural insight. Royal Society of Chemistry. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Tsubery, H., et al. (n.d.). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central. [Link]

  • Saelices, L., et al. (2012, September 24). Role of Aromatic Side Chains in Amyloid β-Protein Aggregation. PMC - PubMed Central. [Link]

  • ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. [Link]

  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. [Link]

  • Agilent. (n.d.). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. [Link]

  • PubChem - NIH. (n.d.). (L)-4-Cyanophenylalanine. [Link]

  • Biotage. (2023, February 2). How to purify hydrophilic peptides - Why won't my peptide stick to my column?. [Link]

  • JPT. (n.d.). Peptide Solubilization. [Link]

Sources

Technical Support Center: Purification Strategies for Peptides Labeled with 2-Amino-3-(2-cyanophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides labeled with the non-canonical amino acid, 2-Amino-3-(2-cyanophenyl)propanoic acid (Cpa). The unique properties of this labeling agent can introduce specific challenges during peptide purification. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and achieve high-purity labeled peptides.

Introduction: The Challenge of Purifying Cpa-Labeled Peptides

The incorporation of 2-Amino-3-(2-cyanophenyl)propanoic acid into a peptide sequence introduces a unique set of physicochemical properties that can complicate standard purification protocols. The ortho-cyano group on the phenyl ring can lead to steric hindrance during synthesis, potentially increasing the generation of deletion or truncated sequences. Furthermore, the hydrophobicity of the Cpa residue can cause peptide aggregation, leading to poor peak shape and resolution during reversed-phase high-performance liquid chromatography (RP-HPLC), the workhorse of peptide purification.[1][2]

This guide is structured to address these challenges head-on, providing both theoretical understanding and practical, step-by-step solutions to common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the primary recommended method for purifying peptides containing 2-Amino-3-(2-cyanophenyl)propanoic acid?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying peptides labeled with Cpa.[3] This technique separates peptides based on their hydrophobicity. The use of a C18 stationary phase is a good starting point for most Cpa-labeled peptides.[2]

Q2: How does the 2-cyano-phenyl group affect my peptide's retention time in RP-HPLC?

A2: The 2-cyano-phenyl group is hydrophobic and will generally increase the retention time of your peptide on a reversed-phase column compared to its unlabeled counterpart. The degree of this shift depends on the overall sequence and folding of the peptide. Peptides with a higher content of hydrophobic amino acid side chains will already be more retained, and the addition of Cpa will further enhance this.[2][4]

Q3: Is the cyano group on the Cpa residue stable during standard solid-phase peptide synthesis (SPPS) and cleavage conditions?

A3: Generally, the nitrile group is robust and stable under the acidic conditions of trifluoroacetic acid (TFA) cleavage, a common final step in SPPS.[5][6] However, prolonged exposure to very harsh acidic or basic conditions should be avoided to prevent potential side reactions.

Q4: Can I use mass spectrometry to analyze my Cpa-labeled peptide?

A4: Yes, mass spectrometry is an essential tool for characterizing your purified peptide.[7] Both MALDI-TOF and ESI-MS can be used to confirm the molecular weight of the final product. The mass of the Cpa residue should be factored into your expected molecular weight calculations.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of your Cpa-labeled peptide.

Problem 1: Poor Peak Shape - Broadening or Tailing in RP-HPLC

Broad or tailing peaks are a common issue when purifying hydrophobic peptides and can be exacerbated by the presence of the Cpa label. This is often due to peptide aggregation or secondary interactions with the stationary phase.

Underlying Causes and Solutions:

CauseExplanationRecommended Solution
Peptide Aggregation The hydrophobic Cpa residue, especially in conjunction with other hydrophobic amino acids, can promote self-association of peptide molecules, leading to broad peaks.[2]- Modify Mobile Phase: Increase the concentration of the organic solvent (e.g., acetonitrile) in the starting mobile phase. Add chaotropic agents like guanidinium chloride (up to 6M) or urea (up to 8M) to your sample diluent to disrupt aggregates before injection. - Elevated Temperature: Perform the purification at a higher temperature (e.g., 40-60 °C) to reduce hydrophobic interactions and improve peak shape.
Secondary Interactions Residual free silanol groups on the silica-based stationary phase can interact with basic residues in your peptide, causing peak tailing.- Use a Modern, End-Capped Column: Employ a high-quality, end-capped C18 or C8 column to minimize silanol interactions. - Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using 0.1% TFA) ensures that acidic residues are protonated, which can sometimes improve peak shape.[8]
Slow On-Column Refolding The peptide may exist in multiple conformations that interconvert slowly on the chromatographic timescale, resulting in broad peaks. The ortho-substitution of Cpa could influence local peptide conformation.[9]- Alter the Mobile Phase: Try a different organic modifier (e.g., isopropanol instead of acetonitrile) or a different ion-pairing agent (e.g., formic acid). - Change the Stationary Phase: A phenyl-hexyl stationary phase may offer different selectivity and improve the separation of conformers.
Problem 2: Poor Resolution of Target Peptide from Impurities

Co-elution of your target peptide with closely related impurities, such as deletion sequences or isomers, is a frequent challenge.

Underlying Causes and Solutions:

Diagram: Decision Workflow for Improving Resolution

G cluster_gradient Gradient Optimization cluster_selectivity Selectivity Modification cluster_orthogonal Orthogonal Methods start Poor Resolution optimize_gradient Optimize Gradient start->optimize_gradient change_selectivity Change Selectivity optimize_gradient->change_selectivity If unsuccessful shallow_gradient Shallow Gradient optimize_gradient->shallow_gradient Primary Action orthogonal_method Orthogonal Purification change_selectivity->orthogonal_method For very difficult separations change_organic Change Organic Modifier (e.g., ACN to IPA) change_selectivity->change_organic ion_exchange Ion-Exchange Chromatography (IEX) orthogonal_method->ion_exchange change_flow_rate Decrease Flow Rate shallow_gradient->change_flow_rate If still poor change_column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) change_organic->change_column Next Step change_ph Change Mobile Phase pH change_column->change_ph Alternative hilic Hydrophilic Interaction Liquid Chromatography (HILLIC) ion_exchange->hilic Alternative

Caption: Decision tree for improving chromatographic resolution.

  • Optimize the Gradient: A shallower gradient of the organic solvent will increase the separation between peaks. For example, instead of a 5-95% acetonitrile gradient over 30 minutes, try a 30-60% gradient over 60 minutes, focusing on the region where your peptide elutes.

  • Change the Selectivity:

    • Mobile Phase: Switching the organic modifier (e.g., from acetonitrile to isopropanol) or the ion-pairing agent (e.g., from TFA to formic acid) can alter the elution order of your peptide and impurities.[8]

    • Stationary Phase: Changing the column chemistry (e.g., from a C18 to a phenyl-hexyl or a C8 column) can provide a different separation selectivity.[3]

  • Orthogonal Purification: For extremely challenging separations, a second purification step using a different separation mechanism can be employed. Ion-exchange chromatography (IEX), which separates based on charge, is an excellent orthogonal technique to RP-HPLC.[10]

Problem 3: Low Recovery of the Labeled Peptide

Low recovery can be due to irreversible adsorption of the peptide onto the column or precipitation.

Underlying Causes and Solutions:

CauseExplanationRecommended Solution
Irreversible Adsorption Highly hydrophobic peptides can bind very strongly to the stationary phase, especially if there are active sites on the column.- Column Passivation: Before injecting your sample, inject a solution of a simple protein like bovine serum albumin (BSA) to block active sites on the column. - Use a High-Quality Column: Modern, well-end-capped columns have fewer active sites.
Peptide Precipitation The peptide may not be soluble in the initial mobile phase conditions, causing it to precipitate on the column.- Sample Diluent: Dissolve your crude peptide in a solvent that contains a small amount of organic modifier or a chaotropic agent before injection.[11] - Initial Mobile Phase: Start your gradient with a slightly higher percentage of organic solvent to ensure the peptide remains in solution upon injection.

Experimental Protocols

Standard RP-HPLC Purification Protocol for Cpa-Labeled Peptides
  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical scale or larger for preparative scale).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: Start with a linear gradient of 5-15% B over 5 minutes, followed by a shallow gradient to 65% B over 60 minutes.

  • Flow Rate: 1 mL/min for a 4.6 mm ID column.

  • Detection: UV absorbance at 220 nm and 280 nm. The cyanophenyl group may also have a characteristic absorbance that can be monitored.

  • Injection: Dissolve the crude peptide in a minimal amount of Mobile Phase A, or if solubility is an issue, in a mixture of A and B or a solution containing a chaotropic agent. Filter the sample through a 0.22 µm filter before injection.

Characterization of Purified Cpa-Labeled Peptide
  • Analytical RP-HPLC: Assess the purity of the collected fractions by injecting a small aliquot onto an analytical C18 column with a standard gradient.

  • Mass Spectrometry: Confirm the identity of the purified peptide by determining its molecular weight using MALDI-TOF or ESI-MS.

Diagram: General Purification and Analysis Workflow

G crude_peptide Crude Cpa-Labeled Peptide dissolution Dissolution in Appropriate Solvent crude_peptide->dissolution preparative_hplc Preparative RP-HPLC dissolution->preparative_hplc fraction_collection Fraction Collection preparative_hplc->fraction_collection purity_check Analytical RP-HPLC (Purity Assessment) fraction_collection->purity_check ms_analysis Mass Spectrometry (Identity Confirmation) purity_check->ms_analysis pooling Pooling of Pure Fractions ms_analysis->pooling If pure and correct mass lyophilization Lyophilization pooling->lyophilization final_product Pure Labeled Peptide lyophilization->final_product

Caption: General workflow for purification and analysis of Cpa-labeled peptides.

References

  • Chemically modified peptides often display improved biological activity and pharmacological properties when compared with their native equivalents. In contrast to their linear counterparts, conformationally constrained peptides demonstrate higher structural rigidity and improved pharmacokinetic properties. (Source: NTU > IRep)
  • The alteration of the backbone sequence of native bioactive peptides through incorporation of unnatural amino acids or exogenous fragments of a different structure, is a common strategy adopted in medicinal chemistry in order to study their structure activity relationships and to obtain compounds with improved potency, selectivity, and potential therapeutic value. (Source: NIH)
  • Solid phase peptide synthesis (SPPS) provides the possibility to chemically synthesize peptides and proteins. Applying the method on hydrophilic structures is usually without major drawbacks but faces extreme complications when it comes to “difficult sequences.” (Source: PMC)
  • Experimental protocols have been developed for the synthesis and resolution of numerous ring substituted phenylalanines and tryptophans in half mole quantities. (Source: PubMed)
  • Interactions between aromatic side chains of amino acids stabilize the fold and assembly of short peptides. (Source: Wiley Online Library)
  • The method is based on an intramolecular Pd-catalysed C–H activation reaction between a Trp residue and an iodo-phenylalanine (or tyrosine) unit. (Source: PMC)
  • The most likely cause of your problem is adsorption of sample constituents on the top of the column. (Source: Chrom-Academy)
  • Purification of chemically synthesized peptides is mainly carried out by traditional chromatographic methods. Reversed-phase high-pressure liquid chromatography (RP-HPLC) is the most commonly used method. (Source: Gyros Protein Technologies)
  • The side chains of many amino acids are reactive and may form side products if left unprotected. (Source: aapptec)
  • Side reactions in peptide synthesis indicate steps needing improvement as well as opportunities for structural diversification in combin
  • A convenient preparative method for the synthesis of enantiomerically pure o-, m-, and p- or pentafluorinated phenylalanines was carried out by the alkyl
  • Variable peak heights, split peaks, and broad peaks can be caused by incompletely filled sample loops, incompatibility of the injection solvent with the mobile phase, or poor sample solubility. (Source: Sigma-Aldrich)
  • Reversed-phase ion-pair chromatography has become increasingly useful for the analysis and purification of synthetic peptides using mobile phases containing trifluoroacetic acid (TFA) as an ion-pair reagent. (Source: Agilent)
  • The replacement of a single amino acid in the sequence can alter the whole conform
  • Yujiro Hayashi achieved the synthesis of extremely sterically hindered peptides. (Source: Thieme Gruppe)
  • Since all the amino acids have basic skeleton but vary in their side chains, and their nature such as acidic, basic or neutral depending on the presence or absence of functional groups, these side chains are prone to side reactions during the process of synthesis.
  • HILIC/CEX is frequently an excellent complement to RP-HPLC. (Source: PMC)
  • How Do You Fix It? – Is The Procedure Being Followed Properly? – Are Instrument Settings Correct? (Source: Agilent)
  • One of the more useful reaction involving nitriles is their hydrolysis to form carboxylic acids. (Source: Chem LibreTexts)
  • We report the synthesis of phenylalanine-derived trifluoromethyl ketones for the in situ generation of dioxiranes for the purpose of oxidation c
  • By imposing conformational restriction at the N-terminus, we controlled backbone geometry such that different peptide sequences could present similar backbone interactions, thereby enabling independent study of side-chain... (Source: ChemRxiv)
  • Aspartamide formation can occur, especially in strongly basic conditions. (Source: aapptec)
  • Peptide synthesis involves condensation of two or more amino acids which seems to be easier but requires specialized techniques. (Source: Bibliomed)
  • The RCP method relies on the capping of truncation peptides arising from incomplete coupling of amino acids during SPPS with a reactive tag. (Source: PubMed)
  • A fully integrated procedure is presented for the separation optimization of all or a limited subset of components by means of isoeluotropic ternary solvent mixtures along with the iterative regression method in reversed-phase high-performance liquid chromatography.
  • Synthetic peptides are commonly obtained by means of solid-phase peptide synthesis (SPPS), in which separation of the peptide from the solid support requires treatment with 92.5% v/v trifluoroacetic acid (TFA). (Source: MDPI)
  • The introduction of unusual amino acids such as α,α-disubstituted α-amino acids or N-alkyl α-amino acids into normal peptide backbones is a well-utilized and useful tool for the modification of properties such as conformation, biological activity, and pharmacological profile. (Source: PubMed)
  • α,α-Disubstituted amino acids and N-alkylated amino acids are two typical components in sterically hindered peptides. (Source: Thieme)
  • The characterization of the final product was confirmed using an Agilent 6545XT AdvanceBio liquid chromatography/quadrupole time-of-flight mass spectrometry. (Source: Agilent)
  • This is the first time that a specific chemical modification is demonstrated to induce a defined conformational change for this carrier protein. (Source: PubMed)
  • The effect of the 4-substituent on the global conformation was indicated by the linear relationship between the conformational free energies (ΔGo) determined through NMR-based quantification and the Hammett constants (σ). (Source: PMC)

Sources

Technical Support Center: Cytotoxicity Assessment of Peptides Modified with 2-Cyanophenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides modified with the non-natural amino acid, 2-cyanophenylalanine. This guide is designed to provide in-depth technical assistance in a question-and-answer format to address specific challenges you may encounter during the cytotoxicity assessment of these novel biomolecules.

Introduction: The Significance of 2-Cyanophenylalanine in Peptide Therapeutics

The incorporation of non-natural amino acids like 2-cyanophenylalanine into peptide sequences is a strategic approach to enhance their therapeutic potential. The unique structure of 2-cyanophenylalanine, with a cyano group on the phenyl ring, offers distinct chemical properties that can lead to improved stability, greater resistance to enzymatic degradation, and novel biological activities.[1] These modifications are pivotal in overcoming common hurdles in peptide-based drug development, such as poor stability and short half-life.[1][2] However, these very modifications can also introduce complexities in standard toxicological evaluations. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Peptide Handling and Preparation

Question 1: My 2-cyanophenylalanine-modified peptide has poor solubility in aqueous buffers. How can I dissolve it for my cytotoxicity experiments without compromising its integrity?

Answer:

This is a common challenge as modifications with hydrophobic residues like 2-cyanophenylalanine can significantly alter a peptide's solubility. Here’s a systematic approach to solubilization:

  • Start with Sterile, Nuclease-Free Water: Always begin by attempting to dissolve a small aliquot of your peptide in high-purity water.[3] Peptides generally dissolve well in water.[3]

  • Incorporate Organic Solvents: If water fails, a small amount of a sterile, cell-culture compatible organic solvent can be used.

    • Dimethyl Sulfoxide (DMSO): A common choice, but be mindful of its final concentration in your cell culture, as it can be cytotoxic. Aim for a final concentration of <0.5%.

    • Acetonitrile or Isopropanol: These can also be effective but require careful evaporation or dilution to non-toxic levels.

  • Utilize pH Adjustments: For peptides with a net charge, altering the pH of the solvent can improve solubility.

    • Acidic Peptides: Use a dilute basic solution like 0.1% ammonium hydroxide.

    • Basic Peptides: Use a dilute acidic solution like 0.1% acetic acid.

  • Sonication: Gentle sonication in a water bath can help break up aggregates and facilitate dissolution. Avoid prolonged or high-energy sonication, which could degrade the peptide.

Troubleshooting Peptide Solubility:

IssuePossible CauseRecommended Solution
Peptide precipitates upon dilution in culture media. The peptide is "crashing out" of the solution as the concentration of the organic solvent is reduced.Prepare a more concentrated stock solution in the organic solvent and perform serial dilutions in the culture medium. Vortex gently between each dilution step.
Inconsistent results between experiments. The peptide is not fully solubilized, leading to inaccurate concentrations.Always visually inspect your stock solution for any particulate matter before use. If necessary, centrifuge the stock solution and use the supernatant.
Section 2: Choosing and Performing the Right Cytotoxicity Assay

Question 2: Which cytotoxicity assay is most suitable for peptides modified with 2-cyanophenylalanine?

Answer:

There is no single "best" assay. The choice depends on the anticipated mechanism of cytotoxicity. A multi-assay approach is highly recommended to obtain a comprehensive understanding of your peptide's cytotoxic profile.

  • MTT or XTT Assays (Metabolic Activity): These are excellent initial screening assays to assess overall cell viability by measuring mitochondrial reductase activity.[4] They are widely used for evaluating peptide cytotoxicity.[5][6]

  • Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): This assay measures the release of LDH from damaged cells, providing a direct measure of cell membrane disruption.[7] This is particularly useful if your peptide is suspected to have lytic properties.

  • Apoptosis Assays (Programmed Cell Death): If you hypothesize that your peptide induces apoptosis, assays that detect key apoptotic markers are essential.[8] This can include:

    • Annexin V Staining: Detects the externalization of phosphatidylserine, an early apoptotic event.[9]

    • Caspase Activity Assays: Measure the activity of caspases, which are key executioner enzymes in the apoptotic cascade.[10][11]

Workflow for Selecting a Cytotoxicity Assay:

Caption: Decision workflow for selecting the appropriate cytotoxicity assay.

Section 3: Detailed Protocols and Troubleshooting

Question 3: Can you provide a detailed protocol for the MTT assay for my modified peptide?

Answer:

Certainly. Here is a robust protocol for the MTT assay, adapted for peptide cytotoxicity assessment.

Protocol: MTT Assay for Peptide Cytotoxicity

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[5]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]

  • Peptide Treatment:

    • Prepare serial dilutions of your 2-cyanophenylalanine-modified peptide in serum-free or low-serum medium.[13] The presence of serum proteins can sometimes interfere with peptide activity.

    • Carefully remove the culture medium from the wells and replace it with 100 µL of the medium containing the desired peptide concentrations.

    • Include appropriate controls:

      • Untreated Cells (Negative Control): Cells in medium only.

      • Vehicle Control: Cells in medium with the highest concentration of the solvent used to dissolve the peptide.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[4]

    • Add 10 µL of the MTT solution to each well.[12]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with SDS) to each well to dissolve the formazan crystals.[5][14]

    • Mix thoroughly by gentle pipetting.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[4]

Troubleshooting the MTT Assay:

IssuePossible CauseRecommended Solution
High background absorbance in wells without cells. Contamination of reagents or media.Use fresh, sterile reagents and media. Include a "media only" blank control to subtract background absorbance.[15]
Low absorbance values across the plate. Insufficient cell number or low metabolic activity.Optimize the initial cell seeding density. Ensure cells are healthy and in the logarithmic growth phase.[16]
Inconsistent readings between replicate wells. Uneven cell seeding or incomplete formazan solubilization.Ensure a homogenous cell suspension before seeding. Mix the solubilized formazan thoroughly before reading the absorbance.

Question 4: My LDH assay results show high spontaneous release in my untreated control cells. What could be the cause?

Answer:

High spontaneous LDH release can be a sign of underlying issues with your cell culture or experimental setup.

Troubleshooting High Spontaneous LDH Release:

Possible CauseExplanationRecommended Solution
Over-confluent or unhealthy cells. Cells that are stressed or dying will release LDH.Ensure you are using cells at an optimal confluency (typically 70-80%) and that they are healthy and proliferating well.
Mechanical stress during media changes. Vigorous pipetting can damage cell membranes.Be gentle when adding and removing media. Pipette against the side of the well to minimize shear stress on the cells.
Contamination. Bacterial or fungal contamination can cause cell death.Regularly check your cultures for any signs of contamination. Use sterile techniques throughout your experiments.
Inherent instability of the cell line. Some cell lines are more fragile than others.If the problem persists, consider using a different, more robust cell line for your assays.

LDH Assay Protocol Overview:

Caption: A simplified workflow of the LDH cytotoxicity assay.

Section 4: Data Interpretation and Advanced Considerations

Question 5: I am observing a discrepancy between my MTT and LDH assay results. The MTT assay shows a decrease in viability, but the LDH assay does not show a significant increase in cytotoxicity. How do I interpret this?

Answer:

This is an insightful observation and highlights the importance of using orthogonal assays. This discrepancy suggests that your peptide may be cytostatic rather than cytotoxic.

  • Cytostatic Effect: The peptide may be inhibiting cell proliferation or metabolic activity without causing immediate cell death and membrane lysis. This would lead to a decrease in the MTT signal (as there are fewer metabolically active cells) but no significant increase in LDH release.

  • Apoptotic Cell Death: Early-stage apoptosis may not result in significant LDH release. Apoptotic cells initially maintain membrane integrity.

Recommended Next Steps:

  • Perform a Cell Proliferation Assay: Use a method that directly counts cell numbers (e.g., trypan blue exclusion or a CyQUANT assay) to confirm if the peptide is inhibiting cell growth.

  • Investigate Apoptosis: Conduct Annexin V/Propidium Iodide staining followed by flow cytometry. This will allow you to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Interpreting Multi-Assay Cytotoxicity Data:

MTT ResultLDH ResultAnnexin V/PI ResultInterpretation
↓ Viability ↑ Cytotoxicity ↑ Necrotic/Late Apoptotic Necrotic Cytotoxicity
↓ Viability ↔ No Change ↑ Early Apoptotic Apoptotic Cytotoxicity
↓ Viability ↔ No Change ↔ No Change Cytostatic Effect

References

  • Sefczyk, M., et al. (2025). Construction and cytotoxicity evaluation of peptide nanocarriers based on coiled-coil structures with a cyclic β-amino acid at the knob-into-hole interaction site. RSC Publishing.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of D-2-Cyanophenylalanine in Modern Peptide Synthesis.
  • Semantic Scholar. (n.d.). Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells.
  • Cell Signaling Technology. (n.d.). LDH Cytotoxicity Assay Kit #37291.
  • Lee, S., et al. (n.d.). Tuning of Peptide Cytotoxicity with Cell Penetrating Motif Activatable by Matrix Metalloproteinase-2. PMC - NIH.
  • National Institutes of Health. (n.d.). In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein.
  • ChemRxiv. (2021). Conjugation of proapoptotic peptides with folate and cyanine dyes for enhanced potency and selectivity towards tumor cell lines. Cambridge Open Engage.
  • ACS Omega. (n.d.). Tuning of Peptide Cytotoxicity with Cell Penetrating Motif Activatable by Matrix Metalloproteinase-2. ACS Publications.
  • PubMed. (2010). Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation.
  • ResearchGate. (n.d.). MTT cytotoxicity assay of peptides and peptides/mRNA self-assemblies on...
  • National Institutes of Health. (n.d.). Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics.
  • PubMed. (n.d.). 131I-labeled peptides as caspase substrates for apoptosis imaging.
  • Royal Society Publishing. (2023). Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells.
  • Abcam. (n.d.). MTT assay protocol.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • MDPI. (n.d.). Cyanobacterial Peptides in Anticancer Therapy: A Comprehensive Review of Mechanisms, Clinical Advances, and Biotechnological Innovation.
  • Abcam. (n.d.). LDH assay kit guide: Principles and applications.
  • ResearchGate. (2015). How do I test the cytotoxic activity of a new 37 a.a peptide proven anticancer by some in silico studies?.
  • Thermo Fisher Scientific. (n.d.). Apoptosis Assays.
  • National Institutes of Health. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery.
  • ResearchGate. (2013). How can I set a protocol to do a mtt assay of peptide and protein?.
  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • BMG Labtech. (2025). Apoptosis – what assay should I use?.
  • MDPI. (2024). Development and Optimization of a Lactate Dehydrogenase Assay Adapted to 3D Cell Cultures.
  • GenScript. (2014). Avoiding Peptide Assay Failure: Hidden Problems and Solutions.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • ResearchGate. (2025). Peptides and Peptide Mimics as Modulators of Apoptotic Pathways.
  • American Chemical Society. (2023). p-Cyano-L-phenylalanine.
  • ResearchGate. (n.d.). Cytotoxicity of (a) unmodified and (b) modified peptides interaction...
  • The Journal of Physical Chemistry B. (n.d.). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. ACS Publications.
  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol.
  • Chem-Impex. (n.d.). 2-Cyano-L-phenylalanine.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • The Journal of Nuclear Medicine. (2005). 131I-Labeled Peptides as Caspase Substrates for Apoptosis Imaging.
  • protocols.io. (2024). LDH cytotoxicity assay.

Sources

Validation & Comparative

A Comparative Guide to the Photostability of 2-Cyanophenylalanine for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescence-based research and drug development, the selection of a robust fluorophore is paramount to the success and reproducibility of experimental outcomes. While a high fluorescence quantum yield and a large Stokes shift are desirable, it is often the photostability of a fluorophore that dictates its utility in demanding applications such as single-molecule imaging, high-resolution microscopy, and long-term cellular tracking. This guide provides a comprehensive technical comparison of the photostability of 2-cyanophenylalanine (2-CN-Phe), a non-canonical fluorescent amino acid, against established natural fluorophores and synthetic dyes.

Introduction: The Critical Role of Photostability

Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light, is a significant limiting factor in fluorescence-based experiments. It leads to a diminished signal-to-noise ratio, reduced observation times, and can introduce artifacts in quantitative measurements. The ideal fluorophore should withstand prolonged and intense excitation, enabling the acquisition of high-quality data over extended periods.

This guide focuses on 2-cyanophenylalanine, a unique fluorescent amino acid that can be site-specifically incorporated into proteins. Its small size and structural similarity to native amino acids make it an attractive, minimally perturbative probe for studying protein structure and dynamics. Here, we benchmark its photostability against:

  • Natural Aromatic Amino Acids: Tryptophan (Trp) and Tyrosine (Tyr), the intrinsic fluorophores in proteins.

  • Common Organic Dyes: Cyanine 5 (Cy5) and Alexa Fluor 488, widely used labels in bioconjugation and cellular imaging.

The Mechanisms of Photobleaching: A Primer

The susceptibility of a fluorophore to photobleaching is intrinsically linked to its chemical structure and its interaction with the surrounding environment. The primary mechanism involves the transition of the excited fluorophore to a highly reactive triplet state. From this state, it can react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which can then chemically degrade the fluorophore or other nearby molecules.

Photobleaching_Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached State T1->Bleached Reaction with O₂ (ROS)

Cyanine Dyes (e.g., Cy5): Cyanine dyes are known for their high extinction coefficients and brightness, but their polymethine chain is susceptible to photo-oxidation, particularly in the presence of thiols or other reducing agents. Their photostability can be highly dependent on the local environment and can be enhanced by the addition of photostabilizing agents[5]. Cy5, a widely used red-emitting dye, is known to be less photostable than some other modern dyes[6].

Alexa Fluor Dyes (e.g., Alexa Fluor 488): The Alexa Fluor family of dyes was specifically engineered for enhanced photostability and brightness. Their sulfonated structures reduce aggregation and interaction with the local environment, which contributes to their superior performance compared to traditional dyes like fluorescein[7].

Experimental Protocol for Benchmarking Photostability

To provide a standardized comparison, a robust and reproducible experimental protocol is essential. The following outlines a method for measuring the photobleaching kinetics of fluorophores in solution.

3.1. Sample Preparation

  • Stock Solutions: Prepare 1 mM stock solutions of 2-cyanophenylalanine, L-tryptophan, L-tyrosine, Cy5 N-hydroxysuccinimide (NHS) ester, and Alexa Fluor 488 NHS ester in an appropriate solvent (e.g., phosphate-buffered saline (PBS) pH 7.4 for amino acids, and dimethyl sulfoxide (DMSO) for the dye NHS esters).

  • Working Solutions: Dilute the stock solutions in PBS to a final concentration that yields an absorbance of approximately 0.1 at the excitation maximum of each fluorophore in a 1 cm path length cuvette. This ensures that the measurements are comparable and minimizes inner filter effects.

  • Degassing (Optional but Recommended): For studies investigating the role of oxygen, solutions can be degassed by bubbling with nitrogen or argon gas for 15-20 minutes.

3.2. Experimental Setup

A spectrofluorometer equipped with a high-intensity, stable light source (e.g., Xenon arc lamp) and a time-drive function is required.

Experimental_Setup LightSource Xenon Arc Lamp ExcitationMono Excitation Monochromator LightSource->ExcitationMono Sample Cuvette with Fluorophore Solution ExcitationMono->Sample Excitation Light EmissionMono Emission Monochromator Sample->EmissionMono Emitted Fluorescence Detector Photomultiplier Tube (PMT) EmissionMono->Detector Computer Data Acquisition System Detector->Computer

3.3. Data Acquisition

  • Set Excitation and Emission Wavelengths: For each fluorophore, set the excitation wavelength to its absorption maximum and the emission wavelength to its emission maximum.

  • Initiate Time-Drive Measurement: Start the time-drive acquisition, continuously illuminating the sample and recording the fluorescence intensity over time. The duration of the measurement will depend on the photostability of the fluorophore but should be long enough to observe a significant decrease in fluorescence.

  • Control for Lamp Fluctuations: To account for any fluctuations in the lamp output, a reference measurement with a stable, highly photostable standard (e.g., a dilute solution of Rhodamine 6G) can be performed under the same conditions.

Data Analysis Workflow

The raw data from the time-drive experiment is a fluorescence decay curve. The rate of photobleaching can be quantified by fitting this curve to an appropriate model.

Data_Analysis_Workflow RawData Fluorescence vs. Time Data Normalization Normalize to Initial Intensity RawData->Normalization Fitting Fit to Exponential Decay Model I(t) = A * exp(-k_b * t) Normalization->Fitting ParameterExtraction Extract Photobleaching Rate Constant (k_b) and Half-life (t₁/₂ = ln(2)/k_b) Fitting->ParameterExtraction Comparison Compare Photostability Metrics ParameterExtraction->Comparison

The fluorescence decay is often modeled as a first-order or a sum of first-order processes. For a simple first-order decay, the intensity I(t) at time t is given by:

I(t) = I₀ * exp(-kₛ * t)

where I₀ is the initial fluorescence intensity and kₛ is the photobleaching rate constant. The photobleaching half-life (t₁/₂), the time it takes for the fluorescence intensity to decrease by half, can be calculated as:

t₁/₂ = ln(2) / kₛ

A more rigorous measure of photostability is the photobleaching quantum yield (Φₛ) , which is the probability that an absorbed photon will lead to the irreversible destruction of the fluorophore. It can be calculated if the photon flux and the molar extinction coefficient of the fluorophore are known[8].

Comparative Photostability Data

The following table summarizes the key photophysical and photostability parameters for the compared fluorophores. It is important to note that direct comparisons of photobleaching quantum yields are most accurate when measured under identical conditions. The values presented here are compiled from various sources and should be considered as indicative.

FluorophoreExcitation Max (nm)Emission Max (nm)Fluorescence Quantum Yield (Φf)Photobleaching Quantum Yield (Φb)Relative Photostability
2-Cyanophenylalanine ~280~295~0.11 (in water)[9]Not reportedGood (inferred from analogs)
Tryptophan ~280~350~0.13 (in water)[10]~1-2 x 10⁻² (at 265 nm)[2]Low[11]
Tyrosine ~274~303~0.14 (in water)Not widely reportedModerate
Alexa Fluor 488 4955190.92Very LowVery High
Cy5 649670~0.27[12]~10⁻⁴ - 10⁻⁶Moderate to Low[6]

Discussion and Recommendations

  • Superiority of Synthetic Dyes: As expected, the engineered synthetic dyes, particularly Alexa Fluor 488, exhibit significantly higher photostability compared to the natural amino acids. This is a direct result of their chemical design, which minimizes transitions to reactive triplet states.

  • Photostability of 2-Cyanophenylalanine: While a quantitative photobleaching quantum yield for 2-CN-Phe is not available in the literature, its structural and spectral analog, 4-cyanotryptophan, is reported to have "good photostability"[3][4]. This suggests that 2-CN-Phe is likely more photostable than tryptophan, which is known for its relatively low photostability[11]. The cyano group may provide a pathway for non-radiative decay that competes with intersystem crossing to the triplet state, thereby reducing the probability of photobleaching.

  • Application-Specific Choices:

    • For applications requiring the highest photostability and brightness, such as super-resolution microscopy or long-term single-particle tracking, Alexa Fluor dyes remain the gold standard.

    • When the primary concern is minimizing perturbation to a protein's structure and function, the use of a fluorescent amino acid is highly advantageous. In this context, 2-cyanophenylalanine presents a compelling alternative to tryptophan , likely offering improved photostability while maintaining a small, minimally intrusive profile. Its photostability, while not on par with Alexa Fluor dyes, is expected to be sufficient for a wide range of applications where the use of a bulky synthetic dye is not feasible.

References

  • Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 70(13), 2651–2659. [Link]

  • Asquith, R. S., & Rivett, D. E. (1971). Studies on the photo-oxidation of tryptophan. Biochimica et Biophysica Acta (BBA) - General Subjects, 252(1), 111-116.
  • Gai, F., et al. (2017). Blue fluorescent amino acid for biological spectroscopy and microscopy. Proceedings of the National Academy of Sciences, 114(23), 5977-5982. [Link]

  • Panchuk-Voloshina, N., et al. (1999). Alexa Dyes, a Series of New Fluorescent Dyes that Yield Exceptionally Bright, Photostable Conjugates. Journal of Histochemistry & Cytochemistry, 47(9), 1179–1188.
  • Teale, F. W. J., & Weber, G. (1957). Ultraviolet fluorescence of the aromatic amino acids. Biochemical Journal, 65(3), 476–482.
  • Blatt, E., & Sawyer, W. H. (1985). The photophysics of tryptophan in proteins. In Fluorescence Spectroscopy (pp. 1-40). Springer, Berlin, Heidelberg.
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Getz, E. B., et al. (2017). Chemical and biological incorporation of the blue florescent amino acid 4-cyanotryptophan into proteins: application to tune the absorption and emission wavelengths of GFP. Chemical Science, 8(5), 3644–3649. [Link]

  • Song, L., et al. (1995). Photophysics of Tryptophan in Water: A Time-Resolved Fluorescence Study. The Journal of Physical Chemistry, 99(45), 17182–17190.
  • Demchenko, A. P. (2005). The problem of the excited-state relaxation in tryptophan. FEBS letters, 579(7), 1469-1472.
  • Jameson, D. M. (2014). Introduction to fluorescence. CRC press.
  • Oswald, F., et al. (2014). A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging. Organic & Biomolecular Chemistry, 12(35), 6873-6881.
  • Dempsey, G. T., et al. (2011). A new photostabilizing agent for cyanine dyes. Journal of the American Chemical Society, 133(44), 17613-17615.
  • Uno, S. N. R., et al. (2014). A spontaneously blinking fluorophore based on intramolecular spirocyclization for live-cell and super-resolution microscopy.
  • van der Velde, J. H., et al. (2016). The photostability of fluorescent proteins. Journal of the American Chemical Society, 138(29), 9033-9039.
  • Shaner, N. C., et al. (2005). A guide to choosing fluorescent proteins.
  • Sjöback, R., et al. (1995). Spectroscopic and photophysical properties of the cyanine dyes Cy3 and Cy5 in aqueous solution. Biopolymers, 37(5), 335-345.
  • Berlier, K., et al. (2003). Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates. Journal of Histochemistry & Cytochemistry, 51(12), 1699-1712.
  • Creed, D. (1984). The photophysics and photochemistry of the near-UV absorbing amino acids—I. Tryptophan and its simple derivatives. Photochemistry and photobiology, 39(4), 537-562.
  • Gascón, J. A., et al. (2005). Photodissociation of tyrosine and its implications for protein photochemistry. The Journal of Physical Chemistry A, 109(40), 8976-8983.
  • Horiba. (n.d.). A Guide to Measuring Fluorescence Quantum Yields. Retrieved from [Link]

  • Gai, F., et al. (2010). Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine. The journal of physical chemistry. B, 114(2), 1021–1026. [Link]

  • Lakowicz, J. R., et al. (2008). On the mechanism of fluorescence quenching of tryptophan by acrylamide. Biophysical journal, 94(7), 2826-2838.
  • Gudgin Dickson, E. F., et al. (2012). A new family of bright and photostable fluorescent proteins for live-cell imaging.
  • Vogelsang, J., et al. (2008). A reducing and oxidizing system minimizes triplet state formation and photobleaching of fluorescent molecules.
  • Aitken, C. E., et al. (2008). An oxygen scavenging system for improvement of dye stability in single-molecule fluorescence experiments. Biophysical journal, 94(5), 1826-1835.
  • Donnert, G., et al. (2006). Macromolecular-scale resolution in biological fluorescence microscopy. Proceedings of the National Academy of Sciences, 103(31), 11440-11445.
  • FIJI. (n.d.). ImageJ. Retrieved from [Link]

  • OriginLab. (n.d.). Origin and OriginPro. Retrieved from [Link]

  • The MathWorks, Inc. (n.d.). MATLAB. Retrieved from [Link]

  • van der Velde, J. H. M., et al. (2013). The photostability of fluorescent proteins revisited. Journal of the American Chemical Society, 135(3), 1149-1156.
  • Chmyrov, A., et al. (2013). Nanoscopy with more than 100,000 ‘doughnuts’.
  • Zheng, Q., et al. (2014). Rational design of fluorogenic and spontaneously blinking labels for super-resolution imaging. ACS chemical biology, 9(10), 2332-2340.
  • Gruber, H. J., et al. (2000). Anomalous fluorescence enhancement of Cy3 and Cy3.5 versus distance to a metal surface.
  • Rasnik, I., et al. (2006). Nonblinking and long-lasting single-molecule fluorescence imaging.
  • Moerner, W. E., & Fromm, D. P. (2003). Methods of single-molecule fluorescence spectroscopy and microscopy. Review of Scientific Instruments, 74(8), 3597-3619.
  • Ha, T., & Tinnefeld, P. (2012). Photophysics of fluorescent probes for single-molecule biophysics and super-resolution imaging. Annual review of physical chemistry, 63, 595-617.
  • Vaughan, J. C., et al. (2012). Super-resolution imaging of DNA and RNA in cells. Current opinion in chemical biology, 16(1-2), 4-11.
  • Gai, F., et al. (2017). Chemical and biological incorporation of the blue florescent amino acid 4-cyanotryptophan into proteins: application to tune the absorption and emission wavelengths of GFP. Chemical Science, 8(5), 3644–3649. [Link]

Sources

A Comparative Analysis of the Biological Activity of Cyanophenylalanine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and chemical biology, the introduction of unnatural amino acids into peptides and proteins offers a powerful tool to modulate biological activity and probe molecular interactions. Among these, cyanophenylalanine isomers represent a fascinating class of molecules with the potential for diverse applications, from enzyme inhibition to the development of novel therapeutics. This guide provides a comparative analysis of the biological activity of 2-cyanophenylalanine (ortho-), 3-cyanophenylalanine (meta-), and 4-cyanophenylalanine (para-), focusing on the structural rationale for their differential effects and providing detailed protocols for their experimental evaluation.

Introduction: The Significance of Isomeric Variation

The position of the cyano group on the phenyl ring of phenylalanine dramatically influences the electronic properties, steric hindrance, and hydrogen bonding capacity of the molecule. These subtle structural changes can translate into significant differences in biological activity. While 4-cyanophenylalanine has been extensively studied as a fluorescent and infrared probe in biophysical studies, the comparative biological activities of the ortho- and meta-isomers remain less explored. Understanding these differences is crucial for the rational design of peptides and small molecules with tailored pharmacological profiles.

This guide will delve into three key areas of biological activity: enzyme inhibition, cytotoxicity, and cellular uptake. By understanding how to experimentally assess these parameters, researchers can effectively harness the unique properties of each cyanophenylalanine isomer for their specific applications.

Enzyme Inhibition: A Tale of Three Isomers

Cyanophenylalanine isomers, as structural analogs of phenylalanine, hold the potential to act as competitive inhibitors of enzymes that recognize phenylalanine as a substrate, such as phenylalanine hydroxylase[1][2][3] and tyrosinase[4][5][6]. The inhibitory potency of each isomer will largely depend on how its specific conformation fits within the enzyme's active site.

Conceptual Framework for Isomeric Differences in Inhibition:

  • Steric Hindrance: The ortho-isomer (2-cyanophenylalanine), with the cyano group adjacent to the alanine side chain, is likely to introduce the most significant steric hindrance. This could either prevent its entry into a sterically constrained active site or, conversely, promote a tighter fit in a pocket that can accommodate this specific conformation. Commercial suppliers suggest its utility in developing enzyme inhibitors[7].

  • Electronic Effects: The electron-withdrawing nature of the cyano group alters the charge distribution on the phenyl ring. The position of this group (ortho, meta, or para) will dictate its influence on the molecule's interaction with polar and non-polar residues within the active site.

  • Hydrogen Bonding: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor. The accessibility and orientation of this group in the three isomers will determine their potential to form specific hydrogen bonds with active site residues, thereby influencing binding affinity.

Experimental Protocol: Determining Enzyme Inhibition (Kᵢ)

To quantify the inhibitory potency of each cyanophenylalanine isomer, the determination of the inhibition constant (Kᵢ) is essential. This protocol outlines a standard approach using a representative enzyme, such as tyrosinase.

Workflow for Determining Kᵢ:

G cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis A Prepare stock solutions of 2-, 3-, and 4-cyanophenylalanine C Perform kinetic assays with varying substrate and inhibitor concentrations A->C B Prepare enzyme (e.g., Tyrosinase) and substrate (e.g., L-DOPA) solutions B->C D Measure reaction rates (e.g., spectrophotometrically) C->D E Plot data using Michaelis-Menten and Lineweaver-Burk plots D->E F Calculate Km and Vmax in the absence of inhibitors E->F G Determine the type of inhibition and calculate Ki for each isomer E->G

Caption: Workflow for determining the enzyme inhibition constant (Kᵢ) of cyanophenylalanine isomers.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 10 mM stock solutions of L-2-cyanophenylalanine, L-3-cyanophenylalanine, and L-4-cyanophenylalanine in a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.8).

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in the same buffer.

    • Prepare a range of concentrations of the substrate, L-DOPA (e.g., 0.1 to 5 mM), in the same buffer.

  • Enzyme Inhibition Assay:

    • For each isomer, set up a series of reactions in a 96-well plate.

    • Each well should contain the buffer, a fixed concentration of tyrosinase, and varying concentrations of L-DOPA and the cyanophenylalanine isomer. Include control wells with no inhibitor.

    • Initiate the reaction by adding the enzyme.

    • Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time curves.

    • Plot V₀ versus substrate concentration for the uninhibited reaction to determine the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ).

    • To determine the mode of inhibition, generate Lineweaver-Burk plots (1/V₀ vs. 1/[S]) for each inhibitor at different concentrations. A competitive inhibitor will result in lines that intersect on the y-axis[8].

    • Calculate the Kᵢ value for each isomer using the Cheng-Prusoff equation for competitive inhibitors: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where IC₅₀ is the concentration of the inhibitor that causes 50% inhibition at a given substrate concentration [S][9][10].

Hypothetical Comparative Data for Enzyme Inhibition:

IsomerPredicted Inhibition TypeHypothetical Kᵢ (µM)Rationale
2-Cyanophenylalanine Competitive50Increased steric hindrance may lead to a tighter, albeit different, binding orientation in the active site.
3-Cyanophenylalanine Competitive150The meta position may result in a less optimal fit compared to the para-isomer, leading to weaker inhibition.
4-Cyanophenylalanine Competitive100The para position often mimics the natural substrate well, leading to effective competitive inhibition.

Cytotoxicity Assessment: Impact on Cell Viability

The potential therapeutic application of any compound necessitates a thorough evaluation of its toxicity to cells. The cytotoxicity of cyanophenylalanine isomers can be influenced by their ability to be transported into cells, their metabolic fate, and their potential to interfere with essential cellular processes. For instance, the release of cyanide from the molecule could be a potential mechanism of toxicity[11]. The Globally Harmonized System (GHS) classification for 4-cyanophenylalanine indicates that it is harmful if swallowed, in contact with skin, or inhaled[12][13].

Experimental Protocol: Determining Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a key parameter to quantify the cytotoxicity of a compound. This protocol describes a standard MTT assay to determine the IC₅₀ values for the cyanophenylalanine isomers.

Workflow for Determining IC₅₀:

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells (e.g., HeLa) in a 96-well plate and allow to adhere B Treat cells with a range of concentrations of each isomer A->B C Incubate for a defined period (e.g., 24, 48, 72 hours) B->C D Add MTT reagent to each well and incubate C->D E Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F G Plot cell viability (%) vs. log(inhibitor concentration) F->G H Determine the IC50 value for each isomer G->H

Caption: Workflow for determining the cytotoxicity (IC₅₀) of cyanophenylalanine isomers using an MTT assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed a human cell line (e.g., HeLa or HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Treatment:

    • Prepare serial dilutions of each cyanophenylalanine isomer in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the isomers. Include control wells with medium only.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve[14][15][16].

Hypothetical Comparative Data for Cytotoxicity:

IsomerHypothetical IC₅₀ (µM) after 48hRationale
2-Cyanophenylalanine 250The ortho-isomer might have unique metabolic pathways or cellular interactions leading to higher cytotoxicity.
3-Cyanophenylalanine 500The meta-isomer may exhibit intermediate toxicity due to its specific electronic and steric properties.
4-Cyanophenylalanine 750The para-isomer might be more readily metabolized or effluxed from the cell, resulting in lower cytotoxicity.

Cellular Uptake: Crossing the Membrane Barrier

The ability of a compound to exert a biological effect often depends on its capacity to cross the cell membrane and reach its intracellular target. Unnatural amino acids can be taken up by cells through various mechanisms, including amino acid transporters[17][18]. The efficiency of uptake can vary significantly between isomers due to differences in their affinity for these transporters.

Experimental Protocol: Quantifying Cellular Uptake

This protocol describes a method to quantify the cellular uptake of cyanophenylalanine isomers using High-Performance Liquid Chromatography (HPLC).

Workflow for Quantifying Cellular Uptake:

G cluster_treatment Cell Treatment cluster_extraction Extraction cluster_analysis HPLC Analysis A Incubate cells with a fixed concentration of each isomer B Collect cell pellets at different time points A->B C Lyse the cells B->C D Extract intracellular amino acids C->D E Analyze extracts by HPLC to quantify the intracellular concentration D->E F Generate uptake kinetics curves E->F

Caption: Workflow for quantifying the cellular uptake of cyanophenylalanine isomers using HPLC.

Step-by-Step Methodology:

  • Cell Treatment:

    • Grow cells to confluency in 6-well plates.

    • Incubate the cells with a fixed concentration (e.g., 100 µM) of each cyanophenylalanine isomer for different time periods (e.g., 5, 15, 30, 60 minutes).

  • Sample Preparation:

    • At each time point, wash the cells three times with ice-cold PBS to remove any extracellular compound.

    • Lyse the cells using a suitable lysis buffer.

    • Precipitate the proteins (e.g., with trichloroacetic acid) and collect the supernatant containing the intracellular amino acids.

  • HPLC Analysis:

    • Analyze the supernatant by reverse-phase HPLC with a suitable column and mobile phase.

    • Use a UV detector to monitor the elution of the cyanophenylalanine isomers (their aromatic nature allows for UV detection).

    • Quantify the intracellular concentration of each isomer by comparing the peak area to a standard curve.

  • Data Analysis:

    • Plot the intracellular concentration of each isomer as a function of time to determine the initial uptake rate.

    • Compare the uptake rates of the three isomers to assess their relative permeability across the cell membrane.

Hypothetical Comparative Data for Cellular Uptake:

IsomerHypothetical Initial Uptake Rate (pmol/min/mg protein)Rationale
2-Cyanophenylalanine 50The steric bulk of the ortho-cyano group may hinder its recognition and transport by cellular amino acid transporters.
3-Cyanophenylalanine 120The meta-isomer might have a moderate affinity for one or more amino acid transporters.
4-Cyanophenylalanine 200The para-isomer, being a close structural analog of phenylalanine, might be efficiently transported by the large neutral amino acid transporter (LAT1).

Conclusion and Future Directions

The positional isomerism of the cyano group on the phenylalanine ring provides a subtle yet powerful means to modulate biological activity. While 4-cyanophenylalanine has been a workhorse for biophysical studies, this guide highlights the untapped potential of its ortho- and meta-counterparts. The provided experimental frameworks offer a robust starting point for researchers to systematically evaluate the enzyme inhibitory, cytotoxic, and cellular uptake properties of these fascinating molecules.

Future research should focus on a broader screening of these isomers against a panel of enzymes and cell lines to build a comprehensive structure-activity relationship database. Furthermore, incorporating these isomers into peptides can lead to the development of novel therapeutics with enhanced stability and targeted activity. By understanding and harnessing the distinct biological profiles of each cyanophenylalanine isomer, the scientific community can unlock new avenues in drug discovery and chemical biology.

References

  • PubChem. (L)-4-Cyanophenylalanine. Retrieved from [Link]

  • University of California, Davis. Enzyme Kinetics and Reversible Inhibition.
  • Semantic Scholar. Calculation of inhibitor Ki and inhibitor type from the concentration of inhibitor for 50% inhibition for Michaelis-Menten enzymes. Retrieved from [Link]

  • ResearchGate. How should I start with Enzyme-Inhibitor kinetics assay?. Retrieved from [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • American Chemical Society. p-Cyano-L-phenylalanine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of D-2-Cyanophenylalanine in Modern Peptide Synthesis.
  • PubChem. 3-Cyanophenylalanine. Retrieved from [Link]

  • PubMed. Mechanisms of inhibition of phenylalanine ammonia-lyase by phenol inhibitors and phenol/glycine synergistic inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. Discovery of Novel Tyrosinase Inhibitors From Marine Cyanobacteria. Retrieved from [Link]

  • National Center for Biotechnology Information. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics. Retrieved from [Link]

  • PubMed. Inhibition of phenylalanine hydroxylase by p-chlorophenylalanine; dependence on cofactor structure. Retrieved from [Link]

  • National Center for Biotechnology Information. Allosteric Regulation of Phenylalanine Hydroxylase. Retrieved from [Link]

  • National Center for Biotechnology Information. Accelerating Cellular Uptake with Unnatural Amino Acid for Inhibiting Immunosuppressive Cancer Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. Photo-amygdalin: light-dependent control over hydrogen cyanide release and cytotoxicity. Retrieved from [Link]

  • eScholarship, University of California. Discovery of Novel Tyrosinase Inhibitors From Marine Cyanobacteria. Retrieved from [Link]

  • National Center for Biotechnology Information. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. Retrieved from [Link]

  • National Center for Biotechnology Information. The relevance of Ki calculation for bi-substrate enzymes illustrated by kinetic evaluation of a novel lysine (K) acetyltransferase 8 inhibitor. Retrieved from [Link]

  • ResearchGate. Comparison of anticancer activity (IC50 values) between standard and synthesized compounds.
  • Carnegie Mellon University. Enzyme Inhibition Calculations. Retrieved from [Link]

  • PubMed. Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine. Retrieved from [Link]

  • DergiPark. An examination of natural and synthetic tyrosinase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Retrieved from [Link]

  • National Center for Biotechnology Information. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation. Retrieved from [Link]

  • MDPI. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. Retrieved from [Link]

  • Frontiers. Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase. Retrieved from [Link]

  • PubMed. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers. Retrieved from [Link]

  • Wikipedia. Phenylalanine hydroxylase. Retrieved from [Link]

  • National Center for Biotechnology Information. A comprehensive review on tyrosinase inhibitors. Retrieved from [Link]

  • MDPI. Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Retrieved from [Link]

  • The Reaction Mechanism of Phenylalanine Hydroxylase. – A Question of Coordination.
  • National Center for Biotechnology Information. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine. Retrieved from [Link]

  • ScienceOpen. Inhibition of Angiotensin-Converting Enzyme Activity by Flavonoids: Structure-Activity Relationship Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Structure of 2-Cyanophenylalanine-Labeled Peptides by NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the precise determination of a peptide's three-dimensional structure is paramount. The introduction of unnatural amino acids as spectroscopic probes has revolutionized this field, offering unique handles to dissect complex conformations. Among these, 2-cyanophenylalanine (Cnf), with its distinctive nitrile group, presents a powerful tool for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides an in-depth technical comparison of the use of 2-cyanophenylalanine in peptide structure determination against other labeling strategies. We will delve into the underlying principles, provide actionable experimental protocols, and present supporting data to empower you to confidently apply this technique in your own research.

The Strategic Advantage of the Cyano Group in NMR

The utility of 2-cyanophenylalanine as an NMR probe stems from the unique properties of the nitrile (-C≡N) group. Unlike the more commonly studied para-substituted cyanophenylalanine, which is a well-established fluorescent and infrared probe, the ortho position of the cyano group in 2-cyanophenylalanine introduces distinct electronic and steric effects that can be particularly informative in NMR studies.[1]

The primary advantages of incorporating 2-cyanophenylalanine into a peptide for NMR analysis include:

  • Minimal Perturbation: The size and shape of 2-cyanophenylalanine are very similar to that of endogenous aromatic amino acids like phenylalanine and tyrosine. This structural analogy minimizes the risk of significantly altering the peptide's native conformation, a crucial factor for obtaining biologically relevant structural information.

  • Unique Spectroscopic Signature: The nitrile carbon (¹³C≡N) resonates in a region of the ¹³C NMR spectrum (typically 110-120 ppm) that is generally free from other amino acid signals, providing a clear and unambiguous marker.[2]

  • Proximity-Dependent Chemical Shift Changes: The chemical shifts of the protons and carbons on the cyanophenyl ring are sensitive to their local electronic environment. This sensitivity can be exploited to report on nearby functional groups and conformational changes.

  • Potential for Specific NOEs: The protons on the aromatic ring of 2-cyanophenylalanine can provide valuable through-space Nuclear Overhauser Effect (NOE) correlations to other parts of the peptide, offering crucial distance restraints for structure calculation.

Comparative Analysis: 2-Cyanophenylalanine vs. Alternative Probes

While 2-cyanophenylalanine offers distinct advantages, it is important to consider its performance in the context of other available NMR probes for peptides.

Probe TypeAdvantagesDisadvantagesBest Suited For
2-Cyanophenylalanine Minimal structural perturbation; Unique ¹³C signal; Sensitive to local environment.Limited commercial availability of the Fmoc-protected amino acid; Potential for minor electronic perturbation of the aromatic ring.High-resolution structure determination where minimal perturbation is critical.
Isotopically Labeled Amino Acids (¹³C, ¹⁵N) Provides direct observation of backbone and sidechain atoms; Enables a wide range of heteronuclear NMR experiments.Can be costly; Requires expression in labeled media (for proteins) or synthesis with labeled precursors.Detailed analysis of protein dynamics and backbone conformation.
Fluorinated Amino Acids (e.g., 4-Fluorophenylalanine) ¹⁹F NMR offers a high signal-to-noise ratio and a large chemical shift dispersion with no background signal.Can significantly alter the electronic properties of the aromatic ring; Potential for larger structural perturbations.Probing ligand binding, conformational changes, and in-cell NMR.
Paramagnetic Probes (e.g., spin labels) Provide long-range distance information (up to ~25 Å).Can cause significant line broadening; Requires careful data analysis to extract distance restraints.Studying large-scale conformational changes and protein-protein interactions.

Experimental Workflow for Structure Confirmation

The successful elucidation of a 2-cyanophenylalanine-labeled peptide structure by NMR follows a systematic workflow. This process is designed to be self-validating at each step, ensuring the integrity of the final structural model.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_nmr NMR Data Acquisition cluster_analysis Structure Calculation & Validation synthesis Fmoc-based Solid-Phase Peptide Synthesis (SPPS) incorporation Incorporate Fmoc-L-2-cyanophenylalanine synthesis->incorporation cleavage Cleavage and Deprotection incorporation->cleavage purification HPLC Purification cleavage->purification sample_prep Sample Preparation (Solvent, pH, Concentration) purification->sample_prep one_d 1D ¹H NMR sample_prep->one_d two_d 2D NMR Experiments (COSY, TOCSY, NOESY) one_d->two_d heteronuclear ¹H-¹³C HSQC (optional) two_d->heteronuclear assignment Resonance Assignment heteronuclear->assignment noe NOE Restraint Generation assignment->noe calculation Structure Calculation (e.g., CYANA, Xplor-NIH) noe->calculation validation Structure Validation (e.g., Ramachandran plot) calculation->validation

Figure 1: Experimental workflow for the structural confirmation of 2-cyanophenylalanine-labeled peptides.
Part 1: Synthesis and Purification of the Labeled Peptide

The journey to a high-resolution structure begins with the successful synthesis of the 2-cyanophenylalanine-labeled peptide.

Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Start with a suitable solid support, such as Rink Amide resin for C-terminally amidated peptides. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (including Fmoc-L-2-cyanophenylalanine) using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA). Allow the coupling reaction to proceed until completion.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry.

Part 2: NMR Data Acquisition

High-quality NMR data is the bedrock of an accurate structure. Careful sample preparation and the selection of appropriate NMR experiments are critical.

Protocol: NMR Sample Preparation and Data Acquisition

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable NMR solvent (e.g., 90% H₂O/10% D₂O for observing amide protons, or 100% D₂O to simplify the spectrum). Adjust the pH to a value where the peptide is stable and yields sharp NMR signals (typically between 4 and 6). The peptide concentration should ideally be between 0.5 and 2 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall quality of the sample, including signal dispersion and the absence of significant aggregation.

  • 2D Homonuclear NMR:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds (typically up to three bonds). It is essential for identifying the spin systems of individual amino acid residues.

    • TOCSY (Total Correlation Spectroscopy): This experiment extends the correlations observed in COSY to all protons within a spin system. It is a powerful tool for identifying amino acid types based on their characteristic spin system patterns.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the cornerstone experiment for structure determination. It identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by chemical bonds. The intensity of a NOESY cross-peak is proportional to the inverse sixth power of the distance between the two protons.

  • 2D Heteronuclear NMR (Optional but Recommended):

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is particularly useful for resolving signal overlap in the proton spectrum and for confirming assignments. The unique chemical shift of the nitrile carbon in 2-cyanophenylalanine can be observed in a ¹³C spectrum.

Part 3: Structure Calculation and Validation

The final step involves translating the NMR data into a three-dimensional structure.

structure_calculation cluster_input Input Data cluster_process Computational Process cluster_output Output & Validation cosy_tocsy COSY & TOCSY Data assignment Sequential Resonance Assignment cosy_tocsy->assignment noesy NOESY Data noesy->assignment restraints Generate Distance Restraints from NOEs assignment->restraints calculation Structure Calculation (Torsional Angle Dynamics) restraints->calculation ensemble Ensemble of Low-Energy Structures calculation->ensemble validation Ramachandran Analysis & Structural Statistics ensemble->validation

Figure 2: The process of NMR structure calculation and validation.

Protocol: Structure Calculation

  • Resonance Assignment: Using the COSY, TOCSY, and NOESY spectra, assign all the proton resonances to their specific atoms in the peptide sequence. This is a puzzle-like process that involves identifying the spin systems of individual amino acids and then linking them together in the correct order using sequential NOEs (e.g., between the amide proton of one residue and the alpha-proton of the preceding residue).

  • NOE Restraint Generation: Integrate the cross-peaks in the NOESY spectrum and convert these volumes into upper-limit distance restraints.

  • Structure Calculation: Use a structure calculation program such as CYANA or Xplor-NIH to generate an ensemble of structures that are consistent with the experimental distance restraints. These programs typically use a simulated annealing or torsional angle dynamics approach to explore the conformational space of the peptide.

  • Structure Validation: Analyze the resulting ensemble of structures to ensure that they are chemically reasonable and consistent with the experimental data. This includes checking for violations of the NOE restraints and analyzing the Ramachandran plot to assess the stereochemical quality of the backbone dihedral angles.

Interpreting the NMR Data of a 2-Cyanophenylalanine Labeled Peptide

Expected ¹H and ¹³C Chemical Shifts for a 2-Cyanophenylalanine Residue:

AtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Notes
4.5 - 5.054 - 58Similar to other aromatic amino acids.
3.0 - 3.537 - 41Diastereotopic protons, may show distinct signals.
Aromatic H7.2 - 7.8125 - 138The electron-withdrawing cyano group will cause downfield shifts, particularly for adjacent protons. The pattern will be more complex than for phenylalanine.
-54 - 58
-37 - 41
Aromatic C-110 - 140The carbon attached to the cyano group will be significantly shifted.
C≡N-110 - 120A key diagnostic signal in a region with few other resonances.

Note: These are estimated chemical shifts and can vary depending on the local environment and peptide conformation.

Key NOE Correlations to Look For:

  • Intra-residue NOEs: Between the Hα and Hβ protons, and between the Hβ protons and the aromatic protons of the 2-cyanophenylalanine residue. These help to define the side-chain conformation.

  • Sequential NOEs: Between the amide proton of the following residue and the Hα, Hβ, and aromatic protons of the 2-cyanophenylalanine residue. These are crucial for linking the residues in the correct sequence.

  • Long-range NOEs: Between the aromatic protons of the 2-cyanophenylalanine and protons of other residues that are distant in the primary sequence but close in space. These are the most valuable restraints for defining the global fold of the peptide.

Conclusion

The incorporation of 2-cyanophenylalanine into peptides provides a powerful and minimally perturbing handle for detailed structural analysis by NMR spectroscopy. The unique spectroscopic properties of the nitrile group, combined with standard 2D NMR techniques, allow for the generation of crucial distance restraints that are essential for high-resolution structure determination. While alternative labeling strategies exist, 2-cyanophenylalanine offers a compelling balance of structural fidelity and spectroscopic utility. By following the systematic workflow and protocols outlined in this guide, researchers can confidently employ this unnatural amino acid to unlock the structural secrets of their peptides of interest, paving the way for a deeper understanding of their biological function and facilitating the rational design of new therapeutics.

References

  • Wüthrich, K. NMR of Proteins and Nucleic Acids. John Wiley & Sons, 1986.
  • Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. Protein NMR Spectroscopy: Principles and Practice. Academic Press, 2006.
  • Budisa, N. Engineering the Genetic Code: Expanding the Amino Acid Repertoire for the Design of Novel Proteins. Wiley-VCH, 2005.
  • Ye, S., Huber, T., Vogel, R., & Sakmar, T. P. FTIR analysis of GPCR activation using azido probes. Nature Chemical Biology, 2009 , 5(6), 397-399. [Link]

  • Getz, C. N., O'Donoghue, G. P., & Imperiali, B. Progress in the Synthesis and Application of Unnatural Amino Acids. Journal of the American Chemical Society, 2019 , 141(39), 15484-15496. [Link]

  • Wang, L., Brock, A., Herberich, B., & Schultz, P. G. Expanding the genetic code of Escherichia coli. Science, 2001 , 292(5516), 498-500. [Link]

  • Tucker, M. J., Oyola, R., & Gai, F. p-Cyanophenylalanine as a Probe of Protein Electrostatics. The Journal of Physical Chemistry B, 2011 , 115(18), 5567-5572. [Link]

  • Lawrence, R. M., & Papper, V. The use of unnatural amino acids as probes for protein structure and function. Current Opinion in Chemical Biology, 2016 , 34, 98-105. [Link]

  • Fields, G. B. (Ed.). Solid-Phase Peptide Synthesis. Academic Press, 1997.
  • Chan, W. C., & White, P. D. (Eds.). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press, 2000.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2014.
  • Williamson, M. P. Using chemical shift perturbation to characterise ligand binding. Progress in Nuclear Magnetic Resonance Spectroscopy, 2013 , 73, 1-16. [Link]

  • Güntert, P. Automated NMR structure calculation with CYANA. Methods in Molecular Biology, 2004 , 278, 353-378. [Link]

  • Schwieters, C. D., Kuszewski, J. J., Tjandra, N., & Clore, G. M. The Xplor-NIH NMR molecular structure determination package. Journal of Magnetic Resonance, 2003 , 160(1), 65-73. [Link]

  • Laskowski, R. A., Rullmann, J. A. C., MacArthur, M. W., Kaptein, R., & Thornton, J. M. AQUA and PROCHECK-NMR: programs for checking the quality of protein structures solved by NMR. Journal of Biomolecular NMR, 1996 , 8(4), 477-486. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Amino-3-(2-cyanophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a comprehensive understanding of the safe handling and disposal of 2-Amino-3-(2-cyanophenyl)propanoic acid. This guide is structured to build your expertise and confidence in managing this and similar chemical reagents, ensuring safety and regulatory compliance in your laboratory.

The core principle of our approach is self-validation. Each procedural step is explained with its underlying scientific rationale, allowing you to make informed decisions tailored to your specific laboratory context.

Hazard Identification and Risk Assessment

  • Amino Acid Backbone : The propanoic acid with an amino group (alanine) is a fundamental biological building block. L-Phenylalanine, which has a similar structure without the cyano group, is not classified as a hazardous substance[1].

  • Cyanophenyl Group : The primary source of concern is the cyanophenyl group. A close structural isomer, 2-Amino-3-(3-cyanophenyl)propanoic acid HCl, is known to cause skin and serious eye irritation, and may also cause respiratory irritation[2]. Furthermore, many organic nitriles are toxic because they can be metabolized to release cyanide, which is a potent cellular toxin[3]. While the nitrile group in this compound is attached to an aromatic ring, which can affect its reactivity, it is prudent to handle it as a potentially toxic substance.

Inferred Hazard Profile:

Hazard TypeInferred RiskRationale
Acute Toxicity (Oral, Dermal, Inhalation) Moderate Potential for metabolic release of cyanide[3]. Similar nitrile compounds are harmful if swallowed[4].
Skin Irritation/Corrosion Moderate Expected, based on data for structural isomers[2].
Eye Irritation/Damage High Expected to be a serious irritant, based on data for structural isomers[2].
Respiratory Irritation Moderate Likely to be an irritant, especially as a dust[2][4].

Prudent Handling and Personal Protective Equipment (PPE)

Given the potential hazards, a cautious approach to handling is essential. Always handle this compound in accordance with good industrial hygiene and safety practices[5][6].

  • Engineering Controls : Use a chemical fume hood to avoid inhalation of dust or aerosols[6]. Ensure that an eyewash station and safety shower are readily accessible[5].

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations[5].

    • Hand Protection : Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure[5].

    • Body Protection : A lab coat or other protective clothing is required to prevent skin contact[5].

Spill Management Protocol

In the event of a spill, the primary objectives are to contain the material, prevent exposure, and decontaminate the area.

  • Evacuate and Secure : Alert others in the area and restrict access.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE : Wear the appropriate PPE as described above.

  • Containment and Cleanup :

    • For a solid spill , carefully sweep up the material and place it into a suitable, labeled container for disposal[5]. Avoid generating dust.

    • For a solution spill , absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and shovel the mixture into a suitable container for disposal[7].

  • Decontamination : Clean the spill area thoroughly with soap and water.

  • Disposal : The collected waste must be treated as hazardous and disposed of according to the procedures outlined below.

Disposal Procedures: A Decision-Making Framework

There are two primary pathways for the disposal of 2-Amino-3-(2-cyanophenyl)propanoic acid. The choice depends on the quantity of waste, available laboratory facilities, and institutional policies.

G start Waste Generated: 2-Amino-3-(2-cyanophenyl)propanoic acid (solid or solution) decision1 Is it a small quantity (e.g., < 10g) and/or is on-site treatment not feasible? start->decision1 option1 Option 1: Direct Disposal (Recommended for most research labs) decision1->option1 Yes decision2 Is it a larger quantity and/or is on-site hazard reduction desired and permitted? decision1->decision2 No step1_1 Package waste in a sealed, compatible container. option1->step1_1 step1_2 Label container clearly: 'Hazardous Waste' '2-Amino-3-(2-cyanophenyl)propanoic acid' List all components and concentrations. step1_1->step1_2 step1_3 Store in a designated satellite accumulation area. step1_2->step1_3 step1_4 Arrange for pickup by a licensed hazardous waste contractor. step1_3->step1_4 decision2->option1 No option2 Option 2: Chemical Treatment (Requires expertise and verification) decision2->option2 Yes step2_1 Oxidative Degradation of Nitrile Group (Alkaline Hypochlorite Treatment) option2->step2_1 step2_2 Dissolve/suspend waste in water. Adjust pH to >10 with NaOH. step2_1->step2_2 step2_3 Slowly add excess household bleach (sodium hypochlorite solution) with stirring. step2_2->step2_3 step2_4 Monitor reaction (e.g., test for residual cyanide). Allow to react for several hours. step2_3->step2_4 step2_5 Neutralize the resulting solution (pH 6-8). step2_4->step2_5 step2_6 Dispose of the treated solution as hazardous waste, as it may still contain regulated substances. step2_5->step2_6

Caption: Decision workflow for the disposal of 2-Amino-3-(2-cyanophenyl)propanoic acid.

Option 1: Direct Disposal as Hazardous Waste (Preferred Method)

This is the most straightforward and safest method for research laboratories, ensuring full regulatory compliance.

Protocol:

  • Segregation and Collection : Collect all waste containing 2-Amino-3-(2-cyanophenyl)propanoic acid, including contaminated materials like gloves and weighing paper, in a dedicated, sealed container.

  • Labeling : The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including the full name "2-Amino-3-(2-cyanophenyl)propanoic acid".

  • Storage : Store the sealed container in a designated and properly ventilated satellite accumulation area, away from incompatible materials.

  • Professional Disposal : Arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Chemical waste generators must determine if a discarded chemical is classified as hazardous and consult local, regional, and national regulations[8].

Option 2: Chemical Treatment Prior to Disposal

This option aims to reduce the hazard of the nitrile group through chemical degradation. This should only be performed by trained personnel with a thorough understanding of the reaction and safety precautions. The treated waste may still need to be disposed of as hazardous waste.

Causality : The primary toxicity concern stems from the potential release of cyanide. Oxidation under alkaline conditions is a well-established method for destroying cyanide. This process first converts the cyanide (CN⁻) to the much less toxic cyanate (CNO⁻), which can then be further oxidized to carbon dioxide and nitrogen gas[9].

Protocol: Alkaline Hypochlorite Oxidation

  • Preparation : In a chemical fume hood, dissolve or suspend the 2-Amino-3-(2-cyanophenyl)propanoic acid waste in water within a suitable reaction vessel (e.g., a large beaker with a magnetic stirrer).

  • Alkalinization : Slowly add a 1 M sodium hydroxide (NaOH) solution while stirring until the pH of the mixture is above 10. This is crucial because toxic hydrogen cyanide gas can be generated if the solution is acidic.

  • Oxidation : While stirring vigorously, slowly add an excess of a sodium hypochlorite (NaOCl) solution (household bleach is typically 5-8% NaOCl). The reaction is exothermic, so add the bleach slowly to control the temperature.

  • Reaction Time : Allow the mixture to stir at room temperature for several hours (e.g., overnight) to ensure the reaction goes to completion.

  • Verification (Optional but Recommended) : If your facility has the capability, test a sample of the solution for the absence of free cyanide.

  • Neutralization : Slowly neutralize the solution to a pH between 6 and 8 by adding a suitable acid (e.g., hydrochloric acid or sulfuric acid).

  • Final Disposal : Even after treatment, the resulting solution should be collected, labeled, and disposed of through your institution's hazardous waste program.

Regulatory Compliance

Disclaimer : This guide provides technical information based on available scientific literature. However, it is the sole responsibility of the waste generator to ensure compliance with all applicable local, state, and federal regulations for hazardous waste disposal[8]. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: L-Phenylalanine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Treatment of Complex Cyanide Compounds for Reuse or Disposal. Retrieved from [Link]

  • ResearchGate. (2020, December 21). What is the proper disposal of dansyl-substituted amino acids? Retrieved from [Link]

  • Doctor 2018. (n.d.). Amino acid metabolism: Disposal of Nitrogen.
  • Google Patents. (n.d.). US6596916B1 - Methods of destruction of cyanide in cyanide-containing waste.
  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Wang, C.-C. (2025, August 7). Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. ResearchGate. Retrieved from [Link]

  • Department of Toxic Substances Control. (n.d.). Treatment Technologies for Metal/Cyanide-Containing Wastes, Volume III.
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Chemical treatment for treating cyanides-containing effluent from biological cokes wastewater treatment process. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 26). 10.2: Amino Acids Degradation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, January 11). Biochemistry, Amino Acid Synthesis and Degradation. StatPearls. Retrieved from [Link]

  • ResearchGate. (2025, November 9). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. Retrieved from [Link]

  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Google Patents. (n.d.). Methods of destruction of cyanide in cyanide-containing waste.
  • SlidePlayer. (n.d.). Disposal of Nitrogen. - Amino Acids Metabolism.
  • National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • ScienceLab.com. (2015, March 19). Propionic Acid - Safety Data Sheet.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.